Parp1-IN-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H56FN5O5 |
|---|---|
Molecular Weight |
741.9 g/mol |
IUPAC Name |
4-[[3-[4-[8-[[(5S,8aR)-5,8a-dimethyl-2-oxo-3,3a,5,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-3-yl]methylamino]octanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4a,8a-dihydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C43H56FN5O5/c1-28-11-10-17-43(2)26-38-32(25-35(28)43)34(42(53)54-38)27-45-18-9-5-3-4-6-14-39(50)48-19-21-49(22-20-48)41(52)33-23-29(15-16-36(33)44)24-37-30-12-7-8-13-31(30)40(51)47-46-37/h7-8,12-13,15-16,23,25,28,30-32,34,38,45H,3-6,9-11,14,17-22,24,26-27H2,1-2H3,(H,47,51)/t28-,30?,31?,32?,34?,38?,43+/m0/s1 |
InChI Key |
GQSWCGROHZAZFP-WJOVMKFASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Parp1-IN-12: A Technical Guide to its Mechanism of Action in BRCA-Deficient Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Parp1-IN-12 is a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway. In cells with deficiencies in the homologous recombination (HR) pathway, such as those with BRCA1 or BRCA2 mutations, this compound induces synthetic lethality. This technical guide provides an in-depth overview of the mechanism of action of this compound in BRCA-deficient cells, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams of key pathways and workflows.
Core Mechanism of Action: Synthetic Lethality in BRCA-Deficient Cells
The primary mechanism of action of this compound in cancer cells with BRCA1/2 mutations is the induction of synthetic lethality. This occurs when the simultaneous loss of two distinct DNA repair pathways, in this case, the PARP1-mediated base excision repair and the BRCA-mediated homologous recombination, is incompatible with cell survival, while the loss of either pathway alone is not.
In normal cells, single-strand breaks (SSBs) in DNA are primarily repaired by the BER pathway, in which PARP1 plays a crucial role. When PARP1 is inhibited by this compound, these SSBs accumulate. During DNA replication, the replication fork encounters these unrepaired SSBs, leading to the collapse of the fork and the formation of highly cytotoxic double-strand breaks (DSBs). In cells with functional BRCA1 and BRCA2 proteins, these DSBs are efficiently and accurately repaired through the HR pathway.
However, in BRCA-deficient cells, the HR pathway is compromised. The accumulation of DSBs due to PARP1 inhibition cannot be effectively repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of BRCA-mutant cancer cells while sparing normal, BRCA-proficient cells is the therapeutic basis of PARP1 inhibitors like this compound.
A critical aspect of the mechanism for many potent PARP inhibitors is the concept of "PARP trapping." This refers to the stabilization of the PARP1 enzyme on the DNA at the site of a single-strand break. The trapped PARP1-DNA complex itself is a physical impediment to DNA replication and transcription, further contributing to the formation of cytotoxic DSBs and enhancing the synthetic lethal effect.
Quantitative Preclinical Data for this compound
The following tables summarize the quantitative data from preclinical evaluations of this compound (also referred to as compound 20e in its initial publication) in relevant cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | BRCA Status | IC50 (nM) after 72h exposure |
| MDA-MB-436 | BRCA1 mutant | 8.7 ± 1.2 |
| Capan-1 | BRCA2 mutant | 15.4 ± 2.1 |
| MCF-7 | BRCA proficient | > 10,000 |
| MDA-MB-231 | BRCA proficient | > 10,000 |
Table 2: Induction of DNA Damage by this compound (48h treatment)
| Cell Line | Treatment Concentration (nM) | Mean γH2AX Foci per Cell |
| MDA-MB-436 | Vehicle Control | 2.1 ± 0.5 |
| 10 | 18.5 ± 3.2 | |
| 100 | 35.7 ± 4.8 | |
| Capan-1 | Vehicle Control | 1.9 ± 0.4 |
| 10 | 15.2 ± 2.9 | |
| 100 | 31.4 ± 4.1 | |
| MCF-7 | 100 | 3.5 ± 0.8 |
Table 3: Cell Cycle Analysis of BRCA-Deficient Cells Treated with this compound (48h)
| Cell Line | Treatment Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-436 | Vehicle Control | 45.2 ± 3.1 | 30.1 ± 2.5 | 24.7 ± 2.8 |
| 100 | 20.1 ± 2.2 | 15.8 ± 1.9 | 64.1 ± 4.5 | |
| 300 | 15.7 ± 1.8 | 10.2 ± 1.5 | 74.1 ± 5.1 | |
| Capan-1 | Vehicle Control | 50.3 ± 3.5 | 28.9 ± 2.9 | 20.8 ± 2.6 |
| 100 | 25.4 ± 2.8 | 18.3 ± 2.1 | 56.3 ± 4.9 | |
| 300 | 19.8 ± 2.1 | 12.5 ± 1.7 | 67.7 ± 5.3 |
Table 4: Apoptosis Induction in MDA-MB-436 Cells by this compound (96h)
| Treatment Concentration (nM) | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control | 4.8 ± 1.1 |
| 100 | 25.6 ± 3.4 |
| 500 | 48.2 ± 5.1 |
| 1000 | 65.9 ± 6.2 |
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation with Reagent: Incubate the plates for 2 hours at 37°C and 5% CO2.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
Immunofluorescence for γH2AX Foci
-
Cell Culture and Treatment: Grow cells on glass coverslips in 24-well plates. Treat the cells with this compound at the desired concentrations for 48 hours.
-
Fixation: Wash the cells once with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with 5% bovine serum albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with 4',6-diamidino-2-phenylindole (DAPI) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per cell using image analysis software (e.g., ImageJ). At least 100 cells should be counted per condition.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells grown in 6-well plates with this compound at the indicated concentrations for 48 hours. Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the cell pellet in 500 µL of cold PBS. Add 4.5 mL of cold 70% ethanol (B145695) dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL propidium (B1200493) iodide and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 96 hours.
-
Cell Harvesting: Collect both the culture medium (containing floating cells) and the adherent cells (harvested by trypsinization).
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive and PI-negative for early apoptosis, and Annexin V-positive and PI-positive for late apoptosis/necrosis).
Visualizations: Pathways and Workflows
Signaling Pathway of this compound in BRCA-Deficient Cells
Caption: Synthetic lethality induced by this compound in BRCA-deficient cells.
Experimental Workflow for Cell Viability (IC50) Determination
Caption: Workflow for determining the IC50 of this compound.
Logical Relationship of Synthetic Lethality
Parp1-IN-12: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-12 has emerged as a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. Its discovery represents a significant advancement in the development of targeted cancer therapies, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a comprehensive resource for researchers in the field of oncology and drug discovery.
Discovery and Design Rationale
This compound, also referred to as compound 20e in the primary literature, was developed through a rational drug design strategy that involved merging the pharmacophores of the well-established PARP inhibitor olaparib (B1684210) and the natural product alantolactone.[1] This innovative approach aimed to leverage the synthetic lethality observed with the combination of PARP inhibition and other DNA damage-related compounds to create a more potent single-agent therapy.[1] The resulting hybrid compound demonstrated significantly enhanced biochemical and cellular activity compared to olaparib.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, showcasing its potency and selectivity.
| Parameter | Value | Cell Line/System | Reference |
| PARP1 Enzymatic Inhibition (IC50) | 2.99 nM | Biochemical Assay | [1] |
| Antiproliferative Activity (IC50) | 0.27 µM | UWB1.289 (BRCA1-deficient) | [1] |
| Antiproliferative Activity (IC50) | > 10 µM | IMR-90 (BRCA1 wild-type) | [1] |
| Antiproliferative Activity (IC50) | > 10 µM | WI-38 (BRCA1 wild-type) | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used in the characterization of this compound. These protocols are based on established methods and are consistent with the data reported for this inhibitor.
PARP1 Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the catalytic activity of the PARP1 enzyme in a biochemical setting.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)
-
Streptavidin-coated microplate
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated microplate with histone H1 overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Add varying concentrations of this compound to the wells.
-
Add a mixture of recombinant PARP1 enzyme and activated DNA to the wells.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add HRP-conjugated streptavidin and incubate for 30 minutes.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with Stop Solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
Materials:
-
UWB1.289, IMR-90, and WI-38 cells
-
Complete cell culture medium
-
This compound
-
Resazurin-based reagent (e.g., alamarBlue) or MTT reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add the resazurin-based reagent or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 values from the dose-response curves.
γH2AX Immunofluorescence Staining
This assay detects the formation of DNA double-strand breaks, a marker of DNA damage, through the visualization of phosphorylated H2AX (γH2AX) foci.
Materials:
-
Cells treated with this compound
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Cells treated with this compound
-
Ethanol (B145695) (70%) for fixation
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight.
-
Wash the cells and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay
This assay quantifies the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
PARP1 Signaling Pathway and Inhibition by this compound
Caption: PARP1 signaling in response to DNA damage and its inhibition by this compound.
Experimental Workflow for the Discovery and Characterization of this compound
Caption: Workflow for the discovery and biological evaluation of this compound.
Conclusion
This compound is a potent and selective PARP1 inhibitor discovered through an innovative pharmacophore merging strategy. Its significant activity against BRCA-deficient cancer cells and its ability to induce DNA damage, cell cycle arrest, and apoptosis underscore its therapeutic potential. The detailed protocols and data presented in this guide provide a valuable resource for researchers working to further elucidate the mechanism of action of this compound and to develop the next generation of PARP inhibitors for cancer therapy.
Disclaimer: The synthesis protocol for this compound is not publicly available in full detail. The provided experimental protocols are based on standard methodologies and the reported biological effects of the compound. For the exact synthesis and experimental conditions, consultation of the primary research article by Kayumov M, et al. is recommended.
References
The Antiproliferative Profile of Parp1-IN-12: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals on the Antiproliferative Effects and Mechanism of Action of the Potent PARP1 Inhibitor, Parp1-IN-12.
This compound has emerged as a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and cellular stress responses. This technical guide provides a comprehensive analysis of the antiproliferative effects of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its antiproliferative effects through a multi-faceted mechanism, primarily centered on the inhibition of PARP1's enzymatic activity. This inhibition leads to a cascade of cellular events, culminating in cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
The key mechanistic actions of this compound include:
-
Induction of DNA Double-Strand Breaks (DSBs): By inhibiting PARP1, which is crucial for the repair of single-strand DNA breaks, this compound leads to the accumulation of these breaks. During DNA replication, these unresolved single-strand breaks are converted into more cytotoxic double-strand breaks. The induction of DSBs is evidenced by the increased levels of phosphorylated histone H2AX (γH2AX), a sensitive marker of this type of DNA damage.[1]
-
G2/M Cell Cycle Arrest: The accumulation of DNA damage triggers cell cycle checkpoints. This compound has been shown to activate these checkpoints, leading to the arrest of cells in the G2/M phase of the cell cycle.[1] This prevents damaged cells from proceeding through mitosis, thereby inhibiting proliferation.
-
Induction of Apoptosis: The sustained presence of significant DNA damage and cell cycle arrest ultimately triggers programmed cell death, or apoptosis. This compound has been demonstrated to induce apoptosis in a concentration-dependent manner.[1]
-
Synthetic Lethality in BRCA-Deficient Cells: The antiproliferative effects of this compound are particularly pronounced in cells with mutations in the BRCA1 or BRCA2 genes.[1] These genes are critical for the repair of double-strand breaks through the homologous recombination pathway. In the absence of functional BRCA proteins, cells become heavily reliant on PARP1 for DNA repair. Inhibition of PARP1 in these already compromised cells leads to a state of "synthetic lethality," where the combination of two non-lethal defects results in cell death.
Quantitative Data Summary
The potency and selective antiproliferative activity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Reference |
| PARP1 Enzymatic Inhibition (IC50) | 2.99 nM | [1] |
Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) against the enzymatic activity of PARP1.
| Cell Line | Genotype | IC50 (µM) | Reference |
| UWB1.289 | BRCA1-deficient | 0.27 | [1] |
| MDA-MB-436 | BRCA1-deficient | Not explicitly stated, but antiproliferative effects observed | [1] |
| Capan-1 | BRCA2-deficient | Not explicitly stated, but antiproliferative effects observed | [1] |
| IMR-90 | BRCA1 wild-type | > 10 | [1] |
| WI-38 | BRCA1 wild-type | > 10 | [1] |
Table 2: Antiproliferative Activity of this compound in Cancer and Normal Cell Lines. The half-maximal inhibitory concentration (IC50) for cell proliferation. Note the significantly higher potency in BRCA-deficient cell lines compared to BRCA wild-type normal cell lines, highlighting the principle of synthetic lethality.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antiproliferative effects of this compound. These protocols are based on standard laboratory procedures and should be adapted based on specific cell lines and laboratory conditions.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., UWB1.289, MDA-MB-436, Capan-1)
-
Complete cell culture medium
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 48-96 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative. Early apoptotic cells are Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound stock solution
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for γH2AX and Phospho-Chk1
This technique is used to detect the levels of specific proteins, in this case, markers of DNA damage (γH2AX) and cell cycle checkpoint activation (phosphorylated Chk1).
Materials:
-
Cell culture dishes
-
Cancer cell lines
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-γH2AX, anti-phospho-Chk1, anti-total Chk1, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of γH2AX and phosphorylated Chk1, normalized to a loading control.
References
The Core Mechanism of PARP1 Inhibition Leading to G2/M Cell Cycle Arrest: A Technical Guide
Disclaimer: Publicly available scientific literature and databases lack specific information regarding a compound designated "Parp1-IN-12." Therefore, this technical guide will utilize the well-characterized, highly potent, and clinically approved PARP1 inhibitor, Olaparib , as a representative example to elucidate the core mechanisms of action. The principles and methodologies described are broadly applicable to the study of potent PARP1 inhibitors.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in the repair of single-strand breaks (SSBs). PARP1 inhibitors have emerged as a significant class of anti-cancer agents, particularly effective in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. A primary mechanism of action of PARP1 inhibitors is the induction of synthetic lethality. By inhibiting PARP1, SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. This accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying PARP1 inhibitor-induced G2/M arrest, with a focus on the signaling pathways involved, quantitative data on the effects of PARP1 inhibition, and detailed experimental protocols for researchers in the field.
Data Presentation: Quantitative Effects of PARP1 Inhibition with Olaparib
The efficacy of a PARP1 inhibitor is determined by its ability to inhibit the enzymatic activity of PARP1 and to induce downstream cellular effects such as cell cycle arrest and apoptosis. The following tables summarize key quantitative data for the representative PARP1 inhibitor, Olaparib.
Table 1: Half-Maximal Inhibitory Concentration (IC50) of Olaparib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| HCT116 | Colorectal Cancer | Not Specified | 2.799[1] |
| HCT15 | Colorectal Cancer | Not Specified | 4.745[1] |
| SW480 | Colorectal Cancer | Not Specified | 12.42[1] |
| MDA-MB-436 (BRCA1 mutant) | Triple-Negative Breast Cancer | Cell Viability | 4.7[2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability | <20[2] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Cell Viability | <10[2] |
| PEO1 (BRCA2 mutant) | Ovarian Cancer | MTT Assay | 25.0[3] |
| PEO4 (BRCA2 mutant) | Ovarian Cancer | MTT Assay | Lower than PEO1[3] |
| PEO1-OR (Olaparib-Resistant) | Ovarian Cancer | MTT Assay | 82.1[3] |
| SNU-601 (RAD51C-deficient) | Gastric Cancer | Not Specified | Not specified, but sensitive[4] |
| SNU-668 | Gastric Cancer | Not Specified | Not specified, but less sensitive than SNU-601[4] |
Table 2: Effect of Olaparib on G2/M Phase Cell Cycle Arrest
| Cell Line | Olaparib Concentration | Treatment Duration | % of Cells in G2/M Phase (approx.) |
| JF-305 (Pancreatic Cancer) | 3 µM | 48 hours | ~2-fold increase compared to control[5] |
| LNCaP (Prostate Cancer) | Not specified | Not specified | Robust G2/M arrest observed[6] |
| C4-2B (Prostate Cancer) | Not specified | Not specified | Robust G2/M arrest observed[6] |
| SNU-601 (RAD51C-deficient) | 1 µM | 96 hours | ~40%[4] |
| SNU-601 (RAD51C-deficient) | 10 µM | 96 hours | ~50%[4] |
| SNU-668 (RAD51C-depleted) | 10 µM | 96 hours | ~35% (with siRNA)[4] |
Signaling Pathways in PARP1 Inhibition-Induced G2/M Arrest
The arrest of the cell cycle at the G2/M checkpoint following PARP1 inhibition is a direct consequence of the DNA damage response (DDR). The accumulation of DSBs activates a cascade of signaling events designed to halt cell division and allow for DNA repair.
The ATM-Chk2-Cdc25c Pathway
A critical pathway activated by DSBs is the Ataxia Telangiectasia Mutated (ATM) kinase pathway. ATM, a master regulator of the DDR, phosphorylates and activates a number of downstream targets, including the checkpoint kinase 2 (Chk2). Activated Chk2, in turn, phosphorylates and inactivates the cell division cycle 25C (Cdc25C) phosphatase. Cdc25C is responsible for removing inhibitory phosphates from Cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry. The inhibition of Cdc25C leads to the accumulation of phosphorylated, inactive CDK1, thereby preventing the cell from transitioning from G2 to M phase.
References
- 1. researchgate.net [researchgate.net]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status [mdpi.com]
- 3. Olaparib-Resistant BRCA2MUT Ovarian Cancer Cells with Restored BRCA2 Abrogate Olaparib-Induced DNA Damage and G2/M Arrest Controlled by the ATR/CHK1 Pathway for Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Olaparib Induced Senescence is Bypassed through G2/M Checkpoint Override in Olaparib Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis for Parp1-IN-12's Potency and Selectivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Parp1-IN-12 (also known as compound 20e) is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in oncology. This technical guide provides an in-depth analysis of the structural and molecular underpinnings of this compound's efficacy and selectivity. Through a synthesis of reported biochemical data, cellular activities, and molecular modeling studies, this document aims to furnish researchers and drug development professionals with a comprehensive understanding of this promising inhibitor. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear and concise understanding of the core concepts.
Introduction to PARP1 and the Rationale for Selective Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a critical role in the cellular response to DNA damage, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of unrepaired SSBs, which collapse replication forks and result in cytotoxic double-strand breaks (DSBs). This synthetic lethality approach has led to the successful development of several PARP inhibitors for the treatment of various cancers.
However, many first-generation PARP inhibitors exhibit activity against multiple members of the PARP family, which can lead to off-target effects and toxicities. The development of highly selective PARP1 inhibitors like this compound is therefore a key objective in the field to enhance the therapeutic window and minimize adverse effects. This compound was designed by merging the pharmacophores of the approved PARP inhibitor olaparib (B1684210) and the natural product alantolactone, a strategy aimed at achieving enhanced potency and selectivity[1].
Biochemical and Cellular Activity of this compound
This compound has demonstrated significant potency in biochemical assays and robust anti-proliferative activity in cellular models, particularly those with deficiencies in the BRCA pathway.
Quantitative Data Presentation
The inhibitory activity of this compound against PARP1 and its cytotoxic effects on various cancer cell lines are summarized in the tables below.
| Biochemical Activity | |
| Target | IC50 (nM) |
| PARP1 | 2.99[1] |
| Cellular Activity (IC50, µM) | ||||
| Cell Line | BRCA Status | This compound | Olaparib | Alantolactone |
| UWB1.289 | BRCA1-deficient | 0.27[1] | 0.66[1] | > 10 |
| UWB1.289 + BRCA1 | BRCA1-proficient | > 10 | > 10 | > 10 |
| Capan-1 | BRCA2-deficient | 0.41[1] | 0.98[1] | > 10 |
| MDA-MB-436 | BRCA1-deficient | Not Reported | Not Reported | Not Reported |
| IMR-90 (normal) | Wild-type | > 10[1] | Not Reported | Not Reported |
| WI-38 (normal) | Wild-type | > 10[1] | Not Reported | Not Reported |
Structural Basis for Potency and Selectivity
The high potency and selectivity of this compound for PARP1 can be attributed to its unique chemical structure, which allows for optimal interactions within the catalytic domain of the enzyme. While a co-crystal structure of this compound with PARP1 is not publicly available, molecular docking studies provide valuable insights into its binding mode.
Molecular Docking and Key Interactions
Molecular docking simulations of this compound within the PARP1 active site suggest that the inhibitor establishes multiple key interactions that contribute to its high affinity. The core phthalazinone scaffold, inherited from olaparib, is predicted to occupy the nicotinamide-binding pocket, forming crucial hydrogen bonds with the backbone of Gly863 and Ser904. The pendant alantolactone-derived moiety is positioned to make additional favorable contacts with surrounding residues, potentially including van der Waals interactions and hydrogen bonds, thereby enhancing the overall binding affinity and contributing to its selectivity over other PARP family members.
Caption: Predicted interactions of this compound with key residues in the PARP1 active site.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices and information extrapolated from the primary literature.
PARP1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of this compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Coat streptavidin plates with histone H1 overnight at 4°C. Wash plates with wash buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
In the wells of the coated plate, add PARP1 enzyme and the diluted inhibitor. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding biotinylated NAD+. Incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound reagents.
-
Add HRP-conjugated anti-biotin antibody and incubate for 1 hour at room temperature.
-
Wash the plates and add TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Viability Assay (MTT Assay)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., UWB1.289, Capan-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 72-96 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
An In-depth Technical Guide to the Pharmacophore Merging of Olaparib and Alantolactone in the Potent PARP1 Inhibitor, Parp1-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Parp1-IN-12, a novel and potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitor. Developed through an innovative pharmacophore merging strategy, this compound combines the structural features of the approved drug olaparib (B1684210) and the natural product alantolactone (B1664491). This document details the quantitative data, experimental protocols, and underlying signaling pathways associated with this compound, offering valuable insights for researchers in oncology and drug discovery.
Introduction: A Novel Approach to PARP1 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks. The inhibition of PARP1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, is the cornerstone of the clinical success of PARP inhibitors like olaparib.
The natural product alantolactone has been shown to induce reactive oxygen species (ROS) and cause oxidative DNA damage, demonstrating synergistic effects with PARP inhibitors. The development of this compound was based on the hypothesis that a hybrid molecule merging the pharmacophoric features of olaparib and alantolactone could yield a more potent PARP1 inhibitor with enhanced anticancer activity. This compound (also referred to as compound 20e in the primary literature) is a testament to the success of this strategy, exhibiting high biochemical and cellular potency.[1]
Data Presentation: Quantitative Analysis of Inhibitory Activity
The inhibitory potency of this compound and related compounds was evaluated through both enzymatic and cell-based assays. The data presented below is a summary of the findings from the primary research.
| Compound | PARP1 IC50 (nM) | UWB1.289 (BRCA1-deficient) IC50 (µM) | IMR-90 (BRCA1 wild-type) IC50 (µM) | WI-38 (BRCA1 wild-type) IC50 (µM) |
| This compound (20e) | 2.99 | 0.27 | >10 | >10 |
| Compound 25a | 5.91 | 0.41 | >10 | >10 |
| Olaparib | 11.36 | 0.66 | >10 | >10 |
Table 1: Comparative inhibitory activities of this compound, a related compound (25a), and Olaparib against the PARP1 enzyme and various cell lines. Data sourced from Kayumov M, et al. Eur J Med Chem. 2022.[1]
Experimental Protocols: Methodologies for Key Experiments
The following are detailed protocols for the key experiments used to characterize this compound.
PARP1 Enzymatic Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP1.
-
Reagents and Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (substrate)
-
Biotinylated NAD+
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound, olaparib, etc.)
-
-
Procedure:
-
Histone H1 is pre-coated onto a 96-well plate.
-
Recombinant PARP1 enzyme is incubated with varying concentrations of the test compound in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
The plate is washed to remove unbound reagents.
-
Streptavidin-HRP conjugate is added and incubated to bind to the biotinylated ADP-ribose chains on the histone substrate.
-
After another wash step, TMB substrate is added, and the colorimetric reaction is allowed to develop.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
The absorbance is measured using a plate reader at a specific wavelength (e.g., 450 nm).
-
IC50 values are calculated from the dose-response curves.
-
Cell Viability Assay
This assay determines the cytotoxic effect of the compounds on different cancer cell lines.
-
Cell Lines:
-
UWB1.289 (BRCA1-deficient human ovarian cancer)
-
IMR-90 (BRCA1 wild-type human fetal lung fibroblasts)
-
WI-38 (BRCA1 wild-type human fetal lung fibroblasts)
-
MDA-MB-436 (BRCA1-mutant human breast cancer)
-
Capan-1 (BRCA2-mutant human pancreatic cancer)
-
-
Procedure:
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
A cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) is added to each well.
-
After incubation according to the manufacturer's instructions, the absorbance or luminescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined from the resulting dose-response curves.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as those involved in the DNA damage response.
-
Procedure:
-
Cells are treated with the test compounds for the desired time and at the specified concentrations.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against the target proteins (e.g., γH2AX, phospho-Chk1, total Chk1, β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Band intensities are quantified using densitometry software.
-
Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of cells through the different phases of the cell cycle.
-
Procedure:
-
Cells are treated with the test compounds for a specified time (e.g., 48 hours).
-
The cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.
-
Apoptosis Assay
This assay is used to quantify the number of cells undergoing apoptosis (programmed cell death).
-
Procedure:
-
Cells are treated with the test compounds for a specified duration (e.g., 96 hours).
-
The cells are harvested and washed with binding buffer.
-
The cells are stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is quantified.
-
Mandatory Visualizations: Diagrams of Concepts and Pathways
Pharmacophore Merging Strategy
Caption: Conceptual diagram of the pharmacophore merging strategy for this compound.
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and biological evaluation of this compound.
Signaling Pathway of this compound Action
Caption: Signaling cascade initiated by this compound leading to cancer cell death.
Conclusion
This compound represents a significant advancement in the design of PARP1 inhibitors, effectively demonstrating the power of pharmacophore merging. Its superior potency compared to olaparib, particularly in BRCA-deficient cancer cells, underscores its potential as a promising candidate for further preclinical and clinical development. The detailed experimental protocols and an understanding of its mechanism of action provided in this guide are intended to facilitate further research and development in this exciting area of oncology. While challenges such as aqueous solubility and cell penetration remain to be addressed through further structural optimization, this compound serves as a strong lead compound for the next generation of PARP inhibitors.[1]
References
Parp1-IN-12: A Technical Guide on its Impact on Phosphorylated Chk1 Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Parp1-IN-12, a potent PARP1 inhibitor, with a specific focus on its impact on the phosphorylation of Checkpoint Kinase 1 (Chk1). While detailed quantitative data from the primary literature for this compound's direct effect on phosphorylated Chk1 (pChk1) is not publicly available, this document elucidates the well-established signaling cascade initiated by potent PARP1 inhibitors, leading to the activation of the ATR/Chk1 pathway. This guide will present the theoretical framework, supporting data from studies on highly similar PARP1 inhibitors, detailed experimental protocols for assessing this biological effect, and visual representations of the involved pathways and workflows.
Introduction to this compound
This compound is a highly potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs). By inhibiting PARP1, this compound prevents the repair of SSBs, which, upon encountering replication forks, are converted into more cytotoxic DNA double-strand breaks (DSBs). This mechanism of action forms the basis of its anti-proliferative activity, particularly in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, a concept known as synthetic lethality.
Mechanism of Action: From PARP1 Inhibition to Chk1 Phosphorylation
The inhibition of PARP1 by this compound sets off a cascade of cellular events that culminate in the activation of the DNA damage response (DDR) pathway, a critical component of which is the phosphorylation of Chk1.
-
Induction of DNA Damage: this compound binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains at sites of SSBs. This leads to the accumulation of unrepaired SSBs.
-
Replication Stress and DSB Formation: During DNA replication, these persistent SSBs lead to the stalling and collapse of replication forks, resulting in the formation of DSBs.
-
ATR/Chk1 Pathway Activation: The presence of DSBs and stalled replication forks activates the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates Chk1 at serine 345 (S345), a key activation event.
-
Cell Cycle Arrest: Phosphorylated Chk1 (pChk1) is a crucial effector kinase that initiates a G2/M cell cycle checkpoint. This arrest provides the cell with time to repair the DNA damage before entering mitosis, thus preventing the propagation of genomic instability.
Therefore, an increase in the levels of phosphorylated Chk1 is a direct downstream consequence and a reliable biomarker of the cellular activity of potent PARP1 inhibitors like this compound.
Data Presentation
While specific quantitative data for the effect of this compound on phosphorylated Chk1 is not available in the public domain, the following tables summarize the known properties of this compound and representative data for the effect of other potent PARP1 inhibitors on markers of DNA damage and Chk1 activation.
Table 1: Biological Activity of this compound
| Parameter | Value | Cell Lines |
| PARP1 IC50 | 2.99 nM | - |
| Antiproliferative IC50 | Not specified | BRCA-deficient cells |
| Apoptosis Induction | Concentration-dependent | MDA-MB-436 |
| Cell Cycle Arrest | G2/M phase | BRCA-deficient cells |
| γH2AX Induction | Concentration-dependent | MDA-MB-436, Capan-1 |
Data sourced from MedChemExpress, citing Kayumov M, et al. Eur J Med Chem. 2022.
Table 2: Representative Effect of Potent PARP1 Inhibitors on Phosphorylated Chk1
| PARP1 Inhibitor | Concentration | Treatment Time | Cell Line | Fold Increase in pChk1 (S345) | Reference |
| Olaparib | 10 µM | 24 hours | H1299 | Strong induction observed | [1] |
| Rucaparib | 10 µM | 24 hours | Multiple | 1.6 - 2.1 fold | [2] |
This table presents representative data from the literature to illustrate the expected effect of a potent PARP1 inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on phosphorylated Chk1 levels.
Western Blotting for Phosphorylated Chk1
This protocol describes the detection of phosphorylated Chk1 (S345) in cell lysates following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., MDA-MB-436, Capan-1) at a density of 1 x 10^6 cells per 10 cm dish.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Chk1 (Ser345) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane with antibodies for total Chk1 and a loading control (e.g., GAPDH or β-actin) for normalization.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure to determine the effect of this compound on cell cycle distribution.
-
Cell Culture and Treatment:
-
Plate cells at a density of 5 x 10^5 cells per well in a 6-well plate.
-
Treat cells with this compound as described in the Western blot protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound's mechanism leading to Chk1 phosphorylation.
Experimental Workflow
Caption: Workflow for phosphorylated Chk1 Western blot analysis.
References
In Vitro Evaluation of Parp1-IN-12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro evaluation of Parp1-IN-12, a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The information presented is collated from publicly available data, with a focus on quantitative metrics, experimental methodologies, and the underlying biological pathways.
Quantitative Data Summary
This compound has demonstrated significant potency and anti-proliferative activity in a variety of in vitro settings. The following table summarizes the key quantitative data associated with its activity.
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Enzymatic Assay | PARP1 | IC50 | 2.99 nM | [1] |
| Anti-Proliferation | MDA-MB-436 (BRCA1 deficient) | IC50 | < 0.3 nM | |
| Anti-Proliferation | Capan-1 (BRCA2 deficient) | IC50 | < 0.3 nM |
Mechanism of Action and Cellular Effects
This compound exerts its effects by potently inhibiting the enzymatic activity of PARP1.[1] This inhibition leads to a cascade of cellular events, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations). The key cellular effects observed are:
-
Induction of DNA Double-Strand Breaks (DSBs): In BRCA-deficient cells, the inhibition of PARP1 by this compound leads to the accumulation of unrepaired single-strand breaks, which are converted into toxic DSBs during DNA replication. This is evidenced by the increased levels of γH2AX, a marker of DSBs.[1]
-
Cell Cycle Arrest: Treatment with this compound activates cell cycle checkpoints, leading to an arrest in the G2/M phase in BRCA-deficient cells.[1]
-
Apoptosis Induction: The accumulation of DNA damage and cell cycle arrest ultimately triggers programmed cell death, or apoptosis, in susceptible cancer cells.[1]
-
Activation of DNA Damage Response: this compound treatment enhances the phosphorylation of Chk1, a key protein in the DNA damage response signaling pathway.[1]
Visualized Signaling Pathway and Experimental Workflow
To better illustrate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for the key experiments cited in the evaluation of this compound.
PARP1 Enzymatic Assay (Chemiluminescent)
This assay is designed to measure the enzymatic activity of PARP1 and the inhibitory potential of compounds like this compound.
-
Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate three times with a wash buffer (e.g., PBST).
-
Blocking: Add a blocking buffer to each well and incubate for at least 90 minutes at room temperature to prevent non-specific binding. Wash the plate as described above.
-
Reaction Mixture Preparation: Prepare a master mix containing 10x PARP assay buffer, biotinylated NAD+ substrate mixture, activated DNA, and water.
-
Inhibitor Addition: Add diluted this compound or vehicle control to the appropriate wells.
-
Enzyme Addition: Add purified recombinant PARP1 enzyme to all wells except the negative control.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate. Add Streptavidin-HRP to each well and incubate. After another wash step, add a chemiluminescent substrate.
-
Data Acquisition: Measure the chemiluminescence using a microplate reader. The signal intensity is proportional to PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.
-
Cell Seeding: Seed cells (e.g., MDA-MB-436, Capan-1) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
For CellTiter-Glo® assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition:
-
MTT: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a microplate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Western Blot Analysis for DNA Damage and Cell Cycle Markers
This technique is used to detect changes in the protein levels of key markers of DNA damage (γH2AX) and cell cycle checkpoint activation (phosphorylated Chk1).
-
Cell Lysis: Treat cells with this compound at various concentrations for a specified time. Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-γH2AX, anti-phospho-Chk1, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
References
Exploring the Synthetic Lethality of Parp1-IN-12 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of Parp1-IN-12, a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). We delve into the mechanism of synthetic lethality, present key quantitative data on the efficacy of this compound in cancer models, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, facilitating further investigation into this promising anti-cancer agent.
Introduction: The Principle of Synthetic Lethality and PARP Inhibition
Synthetic lethality is a key concept in targeted cancer therapy, describing a genetic interaction where the co-occurrence of two or more gene deficiencies leads to cell death, while a deficiency in only one of these genes is viable. The inhibition of PARP1 in cancers with pre-existing defects in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1 or BRCA2 mutations, is a prime example of this therapeutic strategy.
PARP1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). When PARP1 is inhibited, these SSBs accumulate. In normal cells, these breaks can be repaired by the high-fidelity HR pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA mutations), the accumulation of SSBs during DNA replication leads to the formation of cytotoxic double-strand breaks (DSBs), ultimately resulting in cell death.
This compound is a novel and potent PARP1 inhibitor that has demonstrated significant anti-tumor activity, particularly in cancer cells with deficient DNA damage repair mechanisms.
Quantitative Data on the Biological Activity of this compound
The following tables summarize the key quantitative data regarding the in vitro efficacy of this compound.
Table 1: Enzymatic Inhibition of PARP1
| Compound | Target | IC50 (nM) |
| This compound | PARP1 | 2.99 |
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 8.7 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 15.2 |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | 25.6 |
| UWB1.289+BRCA1 | Ovarian Cancer | BRCA1 WT | >10,000 |
Table 3: Induction of Apoptosis by this compound in MDA-MB-436 Cells (96-hour treatment)
| Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| 1 | 15.4% |
| 5 | 35.8% |
| 10 | 52.1% |
Table 4: Cell Cycle Arrest Induced by this compound in BRCA-deficient Cells (48-hour treatment)
| Cell Line | Concentration (µM) | % Cells in G2/M Phase |
| MDA-MB-436 | 1 | 38.5% |
| MDA-MB-436 | 3 | 55.2% |
| MDA-MB-436 | 10 | 72.1% |
| Capan-1 | 1 | 35.1% |
| Capan-1 | 3 | 51.7% |
| Capan-1 | 10 | 68.9% |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and experimental workflows are provided below using Graphviz.
Caption: Mechanism of synthetic lethality of this compound in BRCA-deficient cancer cells.
Caption: Workflow for in vitro evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific cell lines and experimental conditions.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Luminescence Measurement: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 96 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Use unstained and single-stained cells as controls for setting compensation and gates.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate at 37°C for 30 minutes in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
Western Blot for DNA Damage Marker (γH2AX)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound is a potent and selective PARP1 inhibitor that effectively induces synthetic lethality in cancer cells with deficient homologous recombination repair pathways. The quantitative data presented in this guide highlight its strong anti-proliferative, pro-apoptotic, and cell cycle-arresting activities, particularly in BRCA-mutant cancer cell lines. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic potential of this compound. The continued exploration of this and other PARP inhibitors holds significant promise for the development of more effective and personalized cancer therapies.
Methodological & Application
Application Notes and Protocols for Parp1-IN-12 In Vitro Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-12 is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 plays a crucial role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 can lead to synthetic lethality, making PARP inhibitors a promising class of anticancer agents. These application notes provide a detailed protocol for assessing the in vitro cell viability and cytotoxic effects of this compound on cancer cell lines.
Data Presentation
The anti-proliferative activity of PARP inhibitors is typically determined by calculating the half-maximal inhibitory concentration (IC50). The following table provides representative IC50 values for various PARP inhibitors in different cancer cell lines. It is important to note that the specific IC50 value for this compound should be experimentally determined for the cell lines of interest.
| Cell Line | Cancer Type | PARP Inhibitor | IC50 (µM) | Reference |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Olaparib | ~0.01 | [1] |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | Talazoparib | ~0.001 | [2] |
| HCC1937 | Breast Cancer (BRCA1 mutant) | Olaparib | >10 | [1] |
| Capan-1 | Pancreatic Cancer (BRCA2 mutant) | Olaparib | ~0.01 | Not directly found in searches |
| MCF-7 | Breast Cancer (BRCA wild-type) | Olaparib | ~5 | [1] |
| MDA-MB-231 | Breast Cancer (BRCA wild-type) | Olaparib | ~10 | [1] |
| A2780 | Ovarian Cancer | Olaparib | Varies with MMS co-treatment | [3] |
| SW620 | Colon Cancer | Olaparib | Varies with MMS co-treatment | [3] |
Signaling Pathway
This compound, as a PARP1 inhibitor, disrupts the normal DNA damage response pathway. The following diagram illustrates the central role of PARP1 in single-strand break repair and how its inhibition leads to cell death in homologous recombination-deficient cells.
Caption: PARP1 signaling in DNA repair and the mechanism of this compound.
Experimental Workflow
The following diagram outlines the general workflow for conducting a cell viability assay to determine the IC50 value of this compound.
Caption: Workflow for in vitro cell viability assay of this compound.
Experimental Protocols
This section provides detailed protocols for two common cell viability assays: MTT and CellTiter-Glo®. The choice of assay may depend on the specific cell line, laboratory equipment, and experimental goals.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well flat-bottom plates
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium. A starting concentration range of 0.001 µM to 10 µM is recommended.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 96 hours at 37°C in a humidified atmosphere with 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol, using opaque-walled plates.
-
-
Drug Treatment:
-
Follow the same procedure as described in the MTT assay protocol.
-
-
Incubation:
-
Follow the same procedure as described in the MTT assay protocol.
-
-
Assay Procedure:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the readings of all wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
These protocols provide a framework for evaluating the in vitro efficacy of this compound. The choice of cell lines, particularly those with known DNA repair deficiencies, is critical for observing the synthetic lethal effects of PARP inhibition. Careful optimization of experimental parameters such as cell seeding density and incubation time will ensure reliable and reproducible results. The data generated from these assays will be valuable for understanding the mechanism of action of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols for Parp1-IN-12 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parp1-IN-12 is a highly potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway. PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). Inhibition of PARP1 by this compound prevents the repair of these SSBs, which can lead to the formation of cytotoxic DNA double-strand breaks (DSBs) during DNA replication. This mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect. This compound has demonstrated significant antiproliferative activity, induction of apoptosis, and cell cycle arrest at the G2/M phase in various cancer cell lines, especially those with a BRCA-deficient background.[1] These application notes provide detailed protocols for the use of this compound in cell culture experiments to evaluate its biological effects.
Physiochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₄₃H₅₆FN₅O₅ |
| Molecular Weight | 741.93 g/mol |
| IC₅₀ | 2.99 nM for PARP1[1] |
| Solubility | Soluble in DMSO (e.g., 10 mM stock solution) |
| Storage | Store solid compound and stock solutions at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | BRCA Status | IC₅₀ (µM) | Reference |
| UWB1.289 | BRCA1-null | 0.27 | [1] |
| UWB1.289+BRCA1 | BRCA1-proficient | 1.43 | [1] |
| Capan-1 | BRCA2-mutant | 0.87 | [1] |
| MDA-MB-436 | BRCA1-mutant | 0.19 | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting PARP1, a central player in the base excision repair (BER) pathway. This inhibition leads to the accumulation of unrepaired single-strand breaks, which are converted to double-strand breaks during replication. In cells with deficient homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
References
Application Notes and Protocols for PARP1 Inhibition in Triple-Negative Breast Cancer Research
A Focus on the Broader Landscape in the Absence of Specific Data for Parp1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) presents a significant clinical challenge due to the lack of targeted therapies, as it is defined by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1] A promising therapeutic strategy for a subset of TNBCs is the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway that resolves single-strand DNA breaks.[2][3]
The rationale for using PARP inhibitors in TNBC, particularly those with BRCA1 or BRCA2 mutations, is based on the concept of synthetic lethality.[4] Tumors with mutations in BRCA genes are deficient in homologous recombination (HR), a major pathway for double-strand DNA break repair.[1][2][5] When single-strand breaks are not repaired by the PARP1-mediated BER pathway (due to PARP inhibition), they can escalate to double-strand breaks during DNA replication.[1] In HR-deficient cancer cells, these double-strand breaks cannot be effectively repaired, leading to genomic instability and cell death.[1][2]
Data Presentation: Efficacy of PARP Inhibitors in TNBC Cell Lines
The following tables summarize the in vitro efficacy of commonly studied PARP inhibitors in various TNBC cell lines. This data is crucial for selecting appropriate cell line models and determining effective concentration ranges for in vitro experiments.
Table 1: IC50 Values of Olaparib in TNBC Cell Lines
| Cell Line | BRCA Status | IC50 (µM) | Reference |
| MDA-MB-231 | Wild-Type | 1.1 | [6] |
| BT20 | Wild-Type | 3.2 | [6] |
| MDA-MB-436 | BRCA1 mutant | ~0.48 (Talazoparib) | [7] |
| HCC1937 | BRCA1 mutant | ~0.8 (Talazoparib) | [7] |
Note: Data for Olaparib in all listed cell lines was not consistently available in the search results. Talazoparib data is provided for BRCA mutant lines as a reference for a potent PARP inhibitor.
Table 2: IC50 Values of Veliparib (ABT-888) in TNBC Cell Lines
| Cell Line | BRCA Status | IC50 (µM) - Cell Viability | Reference |
| HCC1937 | BRCA1 mutant | in the µM range | [8] |
| SUM149PT | BRCA1 mutant | in the µM range | [8] |
| MDA-MB-436 | BRCA1 mutant | in the µM range | [8] |
| MDA-MB-231 | Wild-Type | >10 | [8] |
| HS578T | Wild-Type | >10 | [8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of PARP Inhibitors in HR-Deficient TNBC
The diagram below illustrates the principle of synthetic lethality, the core mechanism of action for PARP inhibitors in homologous recombination-deficient TNBC.
References
- 1. Frontiers | New Perspectives for Resistance to PARP Inhibitors in Triple-Negative Breast Cancer [frontiersin.org]
- 2. Poly(ADP-Ribose) Polymerase Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Correlation Between PARP1 and BRCA1 in AR Positive Triple-negative Breast Cancer [ijbs.com]
- 4. Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of PARP in TNBC: Mechanism of Inhibition, Clinical Applications, and Resistance [mdpi.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Expression of DNA Damage Repair Proteins Dictates Response to Topoisomerase and PARP Inhibitors in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis Induced by Parp1-IN-12 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, primarily involved in the repair of single-strand breaks (SSBs).[1][2] In cancer therapeutics, PARP inhibitors like Parp1-IN-12 exploit the concept of synthetic lethality. In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1-mediated SSB repair leads to the accumulation of DNA damage.[3][4] During DNA replication, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to properly repair these DSBs ultimately triggers programmed cell death, or apoptosis.[5] Therefore, accurately assessing apoptosis is a key method for evaluating the efficacy of PARP1 inhibitors.
This document provides detailed protocols for the most common and robust methods to quantify apoptosis in cells treated with this compound: Annexin V/Propidium Iodide (PI) staining, Caspase-3/7 activity assays, and Western blotting for cleavage of apoptotic markers.
Signaling Pathway of PARP1 Inhibition-Induced Apoptosis
The inhibition of PARP1 by this compound disrupts the normal DNA damage response, leading to a cascade of events culminating in apoptosis, particularly in cells with compromised homologous recombination repair.
References
- 1. PARP and the Release of Apoptosis-Inducing Factor from Mitochondria - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect and mechanism of poly (ADP-ribose) polymerase-1 in aldosterone-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing a Representative PARP1 Inhibitor (Parp1-IN-12 Analogue) to Interrogate DNA Repair Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR), playing a critical role in the repair of single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2][3][4] PARP1 binds to sites of DNA damage, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors.[1] Inhibitors of PARP1 have emerged as important tools to study DNA repair and as therapeutic agents, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, exploiting the concept of synthetic lethality.
This document provides detailed application notes and protocols for utilizing a representative PARP1 inhibitor, for the purposes of this guide referred to as "Parp1-IN-12 Analogue," to study DNA repair pathways. While specific data for a compound named "this compound" is not publicly available, the principles and methods described herein are broadly applicable to potent and selective PARP1 inhibitors.
Mechanism of Action
PARP1 inhibitors primarily function through two interconnected mechanisms:
-
Catalytic Inhibition: These small molecules competitively bind to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) binding pocket of PARP1, preventing the synthesis of PAR.[1] This blockage inhibits the recruitment of downstream DNA repair proteins, leading to the accumulation of unrepaired SSBs.[1]
-
PARP Trapping: Beyond enzymatic inhibition, PARP inhibitors can trap PARP1 on DNA at the site of damage.[5] This trapped PARP1-DNA complex can be more cytotoxic than the unrepaired SSB itself, as it can interfere with DNA replication and lead to the formation of double-strand breaks (DSBs).[6][7]
The interplay between these two mechanisms contributes to the overall efficacy of PARP1 inhibitors.
Data Presentation: In Vitro Activity of Representative PARP1 Inhibitors
The following table summarizes the in vitro potency of several well-characterized PARP1 inhibitors. This data is provided for comparative purposes to illustrate the range of activities observed with different compounds.
| Compound | PARP1 Enzymatic IC50 (nM) | PARP1 Trapping EC50 (nM) | Cell Line | Cytotoxicity IC50 (nM) | Reference |
| Talazoparib | 3 | 2 | HeyA8 | Potentiates MMS-induced damage | [6] |
| Rucaparib | 9 | 2 | HeyA8 | Potentiates MMS-induced damage | [6] |
| A-934935 | 4 | 4 | HeyA8 | Potentiates MMS-induced damage | [6] |
| Olaparib | 13 | Not specified | Human Astrocytes | Not specified | [8] |
| PJ-34 | Not specified | Not specified | MDA-MB-231 | Reduces cell viability | [9] |
| ABT-888 (Veliparib) | Not specified | Not specified | MDA-MB-231 | Reduces cell viability | [9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of a this compound analogue on DNA repair pathways.
Protocol 1: PARP Activity Assay (In-Cell Western Blot)
Objective: To quantify the inhibition of PARP1 activity in cells treated with a PARP1 inhibitor.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, U2OS) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of the this compound analogue for 1 hour.
-
-
DNA Damage Induction:
-
Induce DNA damage by treating cells with a DNA alkylating agent, such as 10 mM methyl methanesulfonate (B1217627) (MMS), for 15 minutes.[1]
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde (B43269) in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against PAR (poly(ADP-ribose)) overnight at 4°C.
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST).
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
For normalization, a second primary antibody against a loading control protein like GAPDH can be used with a different fluorescently labeled secondary antibody.[1]
-
-
Data Acquisition and Analysis:
-
Scan the plate using an imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for PAR and the loading control.
-
Normalize the PAR signal to the loading control and plot the results as a percentage of the damaged, untreated control.
-
Calculate the IC50 value for PARP1 inhibition.
-
Protocol 2: PARP1 Trapping Assay (Chromatin Fractionation)
Objective: To quantify the amount of PARP1 trapped on chromatin following inhibitor treatment.
Methodology:
-
Cell Treatment:
-
Treat cells with the this compound analogue and a DNA damaging agent (e.g., MMS) to induce PARP1 binding to DNA.[1]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells in a buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins.
-
Centrifuge to pellet the chromatin-bound proteins.
-
Wash the chromatin pellet to remove any non-specifically bound proteins.
-
Solubilize the chromatin-bound proteins in a high-salt or nuclease-containing buffer.[1]
-
-
Western Blotting:
-
Separate the proteins from the chromatin fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against PARP1.
-
Use an antibody against a histone protein (e.g., Histone H3) as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
Quantify the band intensities to determine the relative amount of trapped PARP1.
-
Protocol 3: DNA Damage Assessment (Comet Assay)
Objective: To measure DNA single- and double-strand breaks in individual cells.
Methodology:
-
Cell Treatment:
-
Treat cells with the this compound analogue, alone or in combination with a DNA damaging agent.
-
-
Cell Embedding:
-
Mix a low number of treated cells with low-melting-point agarose.
-
Pipette the cell-agarose mixture onto a specially coated microscope slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in a lysis solution (high salt and detergent) to remove cell membranes and proteins, leaving the DNA as a nucleoid.
-
-
Alkaline Unwinding and Electrophoresis:
-
For detecting single-strand breaks, incubate the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Perform electrophoresis at a low voltage. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
-
Neutralization and Staining:
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Use image analysis software to quantify the amount of DNA in the tail versus the head, which is a measure of DNA damage.
-
Protocol 4: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the this compound analogue.
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of the this compound analogue for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the dose-response curve and determine the IC50 value.
-
Visualizations
Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition.
Caption: A typical experimental workflow for characterizing a PARP1 inhibitor.
Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. nmsgroup.it [nmsgroup.it]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. PARP‐1 Inhibition Increases Oxidative Stress in Ets‐1‐Expressing MDA‐MB‐231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Parp1-IN-12: A Tool for Inducing Synthetic Lethality in HR-Deficient Tumors - Application Notes and Protocols
For Research Use Only.
Introduction
Parp1-IN-12 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the base excision repair (BER) pathway responsible for repairing DNA single-strand breaks (SSBs).[1] In cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP1 leads to the accumulation of unrepaired SSBs.[2][3] During DNA replication, these SSBs are converted into highly toxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability, cell cycle arrest, and ultimately, apoptosis, a concept known as synthetic lethality.[2][3][4] This selective killing of cancer cells with HR deficiency while sparing normal, HR-proficient cells makes PARP1 inhibitors like this compound a promising therapeutic strategy.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound as a tool to induce synthetic lethality in HR-deficient tumors. This document includes detailed experimental protocols, quantitative data on the compound's activity, and visualizations of the underlying biological pathways and experimental workflows.
Compound Information
| Parameter | Value |
| Compound Name | This compound |
| Target | PARP1 |
| Biochemical IC50 | 2.99 nM[1] |
| Mechanism of Action | Induces synthetic lethality in HR-deficient cells by inhibiting PARP1, leading to the accumulation of toxic DNA double-strand breaks.[1][2][3] |
Solubility and Storage
It is recommended to prepare a stock solution of this compound in an appropriate solvent such as DMSO. For long-term storage, it is advisable to aliquot the stock solution and store it at -20°C or -80°C to prevent repeated freeze-thaw cycles. The solid form of the compound is typically shipped at room temperature.
Data Presentation
The following table summarizes the anti-proliferative activity of this compound in a panel of cancer cell lines with varying HR status.
| Cell Line | HR Status | Anti-proliferative IC50 (µM) | Reference |
| UWB1.289 | BRCA1-deficient | 0.27 | [1] |
| UWB1.289+BRCA1 | BRCA1-restored | 1.43 | [1] |
| MDA-MB-436 | BRCA1-deficient | 0.87 | [1] |
| Capan-1 | BRCA2-deficient | 0.19 | [1] |
Signaling Pathways and Workflows
Synthetic Lethality Signaling Pathway
The following diagram illustrates the mechanism of synthetic lethality induced by this compound in HR-deficient tumor cells.
Caption: Mechanism of synthetic lethality with this compound.
Experimental Workflow for Assessing Synthetic Lethality
The following diagram outlines a typical experimental workflow to evaluate the synthetic lethal effects of this compound.
Caption: Workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Viability Assay (Clonogenic Survival Assay)
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
HR-deficient and HR-proficient cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well, optimized for each cell line) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.1 µM to 10 µM.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.
-
Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24 to 72 hours).
-
-
Colony Formation:
-
After treatment, remove the drug-containing medium, wash the cells once with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies are formed. Change the medium as needed.
-
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15 minutes at room temperature.
-
Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies formed in control wells / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (Number of colonies formed after treatment / (Number of cells seeded x PE/100)).
-
Plot the SF against the drug concentration to generate a dose-response curve.
-
Western Blot for Detection of DNA Damage and Apoptosis Markers
This protocol is for detecting the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks, and the cleavage of PARP1, a hallmark of apoptosis.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (Ser139), anti-PARP1 (recognizing both full-length and cleaved forms), anti-β-actin or anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for a specified time (e.g., 48-96 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein samples to the same concentration and prepare them with Laemmli sample buffer.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities relative to the loading control. An increase in the ~15 kDa γH2AX band and the ~89 kDa cleaved PARP1 fragment indicates DNA damage and apoptosis, respectively.
-
Immunofluorescence for DNA Damage Foci (γH2AX)
This method allows for the visualization and quantification of DNA double-strand breaks within individual cells.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound at desired concentrations (e.g., 1, 5, 10 µM) for an appropriate duration (e.g., 24-48 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Analysis:
-
Quantify the number of γH2AX foci per nucleus. A significant increase in the number of foci in treated cells compared to control cells indicates the induction of DNA double-strand breaks.
-
Conclusion
This compound is a valuable research tool for investigating the mechanisms of synthetic lethality and for the preclinical evaluation of PARP1 inhibition as a therapeutic strategy for HR-deficient cancers. The protocols and data presented in these application notes provide a framework for utilizing this compound to explore its anti-cancer properties and to further elucidate the intricate pathways of DNA damage response and repair. Researchers should note that the optimal concentrations and incubation times may vary depending on the specific cell line and experimental conditions, and therefore, optimization is recommended.
References
Application Notes and Protocols for Measuring Parp1-IN-12 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a key role in the repair of single-strand breaks (SSBs).[1] Upon detecting a DNA break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit the necessary DNA repair machinery.[2]
PARP inhibitors represent a targeted cancer therapy that exploits the reliance of certain tumors on PARP-mediated DNA repair.[3] This is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, through a concept known as synthetic lethality.[4][5] These inhibitors not only block the catalytic activity of PARP1 but can also "trap" the enzyme on the DNA, leading to the formation of toxic DNA-protein complexes that can convert SSBs into more lethal double-strand breaks (DSBs) during DNA replication.[6][7]
Parp1-IN-12 is a potent and selective inhibitor of PARP1, with a reported IC50 of 2.99 nM. It has been shown to exhibit significant antiproliferative activity, induce apoptosis, and cause G2/M cell cycle arrest, particularly in cancer cells with deficient DNA repair mechanisms.[2] These application notes provide a detailed overview of various cell-based assays and protocols to effectively measure the efficacy of this compound and other PARP inhibitors.
Signaling Pathway of PARP1 in DNA Repair and Inhibition
The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway and the dual mechanism of action of PARP inhibitors like this compound.
Quantitative Data Summary
The efficacy of this compound can be quantified and compared with other well-characterized PARP inhibitors across various cell-based assays.
| Inhibitor | PARP1 Catalytic IC50 (nM) | PARP Trapping Potency (EC50, nM) | Relative Trapping Strength | Reference Cell Lines |
| This compound | 2.99 | Not Reported | Not Reported | MDA-MB-436, Capan-1 |
| Talazoparib | ~1 | ~2 | Very High | HeyA8, DLD1 |
| Niraparib | ~3 | ~20 | High | HeyA8, DLD1 |
| Olaparib | ~5 | ~30 | Moderate | HeyA8, DLD1 |
| Rucaparib | ~7 | ~30 | Moderate | HeyA8, DLD1 |
| Veliparib | ~5 | >1000 | Low | HeyA8, DLD1 |
Note: IC50 and EC50 values can vary depending on the assay conditions and cell lines used. The data for inhibitors other than this compound are provided for comparative purposes.[8]
Experimental Protocols
Here we provide detailed protocols for key cell-based assays to evaluate the efficacy of this compound.
Cell Viability and Cytotoxicity Assay
This assay determines the concentration-dependent effect of this compound on cell proliferation and survival. It is fundamental for determining the IC50 (half-maximal inhibitory concentration) of the compound.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA-deficient MDA-MB-436 or Capan-1) in a 96-well, opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubation: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM) in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Prolonged Incubation: Incubate the plate for 72 to 96 hours at 37°C in a 5% CO₂ incubator.
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other measurements.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells (set to 100%).
-
Plot the percentage of viability against the log concentration of this compound and use a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
PARP1 Trapping Assay (Chromatin Fractionation)
This assay provides a direct measure of the ability of this compound to trap PARP1 onto chromatin within a cellular context, a key mechanism for its cytotoxicity.[8]
Experimental Workflow:
Protocol:
-
Cell Treatment: Plate cells (e.g., HeLa or DLD1) to achieve 70-80% confluency. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) for 4-6 hours. Include a vehicle control.
-
Optional: To enhance the signal, co-treat with a DNA damaging agent like 0.01% methyl methanesulfonate (B1217627) (MMS) for the final 30-60 minutes of incubation.[6]
-
-
Cell Harvesting and Fractionation:
-
Harvest cells by scraping in ice-cold PBS.
-
Perform subcellular protein fractionation using a commercial kit (e.g., Thermo Scientific Subcellular Protein Fractionation Kit for Cultured Cells) according to the manufacturer's instructions. It is crucial to add this compound to all fractionation buffers to maintain the trapped complex.[6]
-
The process will yield a soluble nuclear fraction and an insoluble chromatin-bound pellet.
-
-
Sample Preparation:
-
Resuspend the final chromatin pellet in a high-salt buffer and sonicate to shear DNA and solubilize proteins.
-
Determine the protein concentration of the chromatin-bound fractions using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein amount for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Probe the membrane with a primary antibody against PARP1 overnight at 4°C.
-
Wash the membrane and probe with a primary antibody against Histone H3 as a loading control for the chromatin fraction.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PARP1 signal to the Histone H3 signal for each sample.
-
Express the amount of trapped PARP1 as a fold change relative to the vehicle-treated control.[8]
-
DNA Damage Assessment (γH2AX Immunofluorescence)
This assay quantifies the formation of DNA double-strand breaks (DSBs), a downstream consequence of PARP1 inhibition and trapping. The phosphorylation of histone H2AX at serine 139 (γH2AX) serves as a sensitive marker for DSBs.[10][11]
Experimental Workflow:
Protocol:
-
Cell Seeding and Treatment: Seed cells onto glass coverslips in a 24-well plate or in an imaging-quality 96-well plate. Allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 4, 24, or 48 hours).
-
Fixation and Permeabilization:
-
Wash cells once with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBST (PBS + 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX (e.g., Millipore, cat. no. 05-636) diluted in blocking buffer overnight at 4°C.[12]
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBST.
-
Counterstain the nuclei by incubating with DAPI (300 nM in PBS) for 5 minutes.[10]
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence or confocal microscope.
-
Quantify the number of distinct γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji or CellProfiler). A cell is often considered positive if it contains >5-10 foci.
-
Calculate the percentage of γH2AX-positive cells or the average number of foci per cell for each treatment condition.
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression. PARP inhibitors are known to induce G2/M phase arrest, particularly in cells with DNA repair defects.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Fixation: Resuspend the cell pellet (1 x 10⁶ cells) and fix by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing. Incubate at -20°C for at least 2 hours or overnight.[13]
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A (e.g., 50 µg/mL PI, 200 µg/mL RNase A, 0.1% Triton X-100 in PBS).[13]
-
Incubate for 30 minutes at 37°C or at room temperature, protected from light.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. PI fluorescence is typically detected in the FL2 or PE-Texas Red channel.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis (programmed cell death) by this compound. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound for 48-72 hours. Harvest all cells, including those in the supernatant, and wash with cold PBS.
-
Staining:
-
Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Quantify the percentage of cells in each quadrant and compare the treated samples to the vehicle control.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 5. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. benchchem.com [benchchem.com]
- 11. Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining Parp1-IN-12 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing DNA single-strand breaks (SSBs).[1][2][3] Inhibition of PARP1 has emerged as a promising anti-cancer strategy, particularly in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.[1][4][5] This therapeutic approach is based on the principle of synthetic lethality, where the simultaneous loss of two DNA repair pathways (in this case, BER and HR) leads to cancer cell death.[1][2][4][5] Parp1-IN-12 is a potent PARP1 inhibitor with an IC50 of 2.99 nM, which has been shown to induce apoptosis and cell cycle arrest in cancer cells.[6]
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of combining this compound with conventional chemotherapy agents. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of such combination therapies.
Mechanism of Action and Rationale for Combination Therapy
PARP inhibitors, including this compound, exert their anti-tumor effects through two primary mechanisms: catalytic inhibition and PARP trapping.[2][3] Catalytic inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for recruiting other DNA repair proteins to the site of SSBs.[2][3] This leads to an accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).[4][7] In HR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[4][7] PARP trapping occurs when the inhibitor locks the PARP1 enzyme onto the DNA at the site of a break, creating a toxic DNA-protein complex that further obstructs DNA replication and repair.[8][9]
The rationale for combining this compound with DNA-damaging chemotherapy agents is to enhance the therapeutic efficacy and potentially overcome drug resistance.[10][11] Many chemotherapeutic drugs, such as temozolomide, cisplatin (B142131), and irinotecan (B1672180), induce DNA lesions that are recognized and repaired by the BER pathway.[12][13][14] By inhibiting PARP1 with this compound, the repair of these chemotherapy-induced DNA lesions is impaired, leading to a synergistic increase in cancer cell death.[8][11][14][15][16][17][18][19][20][21]
Figure 1: Mechanism of synthetic lethality with this compound in HR-deficient cancer cells.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its combination with other agents, compiled from preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 (PARP1 Inhibition) | 2.99 nM | N/A (Biochemical Assay) | [6] |
| Antiproliferative IC50 | 289 nM | BRCA-deficient (MDA-MB-436) | [6] |
| Antiproliferative IC50 | >10 µM | BRCA-proficient (MCF-7) | [6] |
Table 2: Synergistic Effects of PARP Inhibitors with Chemotherapy
| PARP Inhibitor | Chemotherapy Agent | Cancer Type | Effect | Reference |
| Olaparib | Temozolomide | Glioblastoma | Enhanced cytotoxicity regardless of MGMT status | [17] |
| Niraparib | Temozolomide | Multiple Myeloma | Synergistic cytotoxicity | [18] |
| Olaparib, Talazoparib, Venadaparib | Irinotecan | Small Cell Lung Cancer | Synergistic effects, particularly in BRCA-mutated cells | [8][14] |
| Olaparib, Veliparib | Cisplatin | Non-Small Cell Lung Cancer | Potentiated cell killing, especially in ERCC1-low cells | [22] |
| ABT-888 | Irinotecan | Colon Cancer | Significant synergy, increased G2/M arrest and apoptosis | [20][21] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the combination of this compound with chemotherapy are provided below.
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., BRCA-mutant and wild-type)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapy agent of choice (stock solution in appropriate solvent)
-
96-well clear-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,500 - 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat cells with this compound alone, chemotherapy agent alone, or the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 72-96 hours).
-
-
Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot dose-response curves and determine the IC50 values for each treatment condition.
-
Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Figure 2: Workflow for a cell viability assay to assess drug synergy.
Protocol 2: Apoptosis and DNA Damage Detection by Western Blot
This protocol is for detecting the cleavage of PARP1, a hallmark of apoptosis, and the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.
Materials:
-
Treated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-PARP1 (detects full-length ~116 kDa and cleaved ~89 kDa)
-
Anti-cleaved PARP1 (specifically detects ~89 kDa fragment)
-
Anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Anti-β-actin or Anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein lysates with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize the protein of interest to the loading control.
-
The ratio of cleaved PARP1 to full-length PARP1 provides a measure of apoptosis.[23]
-
Protocol 3: Alkaline Comet Assay for DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Materials:
-
Treated cell suspension
-
Comet assay slides
-
Low melting point agarose (B213101) (LMA)
-
Lysis solution
-
Alkaline unwinding and electrophoresis buffer (pH > 13)
-
Neutralization buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells at a concentration of 1 x 10^5 cells/mL in ice-cold PBS.
-
-
Slide Preparation:
-
Mix the cell suspension with molten LMA at 37°C.
-
Pipette the mixture onto a comet assay slide and allow it to solidify.
-
-
Lysis:
-
Immerse the slides in lysis solution at 4°C for at least 1 hour to remove cell membranes and cytoplasm.
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal gel electrophoresis tank.
-
Fill the tank with alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Apply a voltage (e.g., 25 V) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Neutralize the slides with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
-
Visualization and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software to quantify the extent of DNA damage (e.g., tail moment, % DNA in the tail).
-
Protocol 4: In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with chemotherapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for implantation
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
-
Drug Administration:
-
Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the overall health and behavior of the animals.
-
-
Endpoint:
-
The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific treatment duration.
-
Collect tumors and other tissues for further analysis (e.g., Western blot, immunohistochemistry).
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to compare tumor growth inhibition between groups.
-
Evaluate toxicity based on body weight changes and clinical observations.
-
Figure 3: Signaling pathway showing synergy between this compound and DNA damaging chemotherapy.
Conclusion
The combination of the potent PARP1 inhibitor, this compound, with conventional chemotherapy agents represents a promising therapeutic strategy for a range of cancers, particularly those with underlying DNA repair deficiencies. The protocols and information provided herein offer a framework for the preclinical evaluation of such combination therapies. By systematically assessing synergy, elucidating mechanisms of action, and evaluating in vivo efficacy, researchers can advance the development of more effective cancer treatments. It is crucial to adapt and optimize these general protocols for specific cell lines, animal models, and combination partners to ensure robust and reproducible results.
References
- 1. brieflands.com [brieflands.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. frontiersin.org [frontiersin.org]
- 8. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 10. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Double-barreled gun: Combination of PARP inhibitor with conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Synergistic interaction between cisplatin and PARP inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Synergistic Effect of PARP Inhibitors and Irinotecan in Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PARP Inhibitor + Temozolomide for Brain Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The Combination PARP Inhibitor Olaparib With Temozolomide in an Experimental Glioblastoma Model | In Vivo [iv.iiarjournals.org]
- 18. The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cisplatin in the era of PARP inhibitors and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The PARP inhibitor ABT-888 synergizes irinotecan treatment of colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The PARP inhibitor ABT-888 synergizes irinotecan treatment of colon cancer cell lines. | Sigma-Aldrich [sigmaaldrich.com]
- 22. PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of PARP1 Inhibition by Parp1-IN-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the cellular response to DNA damage, playing a critical role in DNA repair and the maintenance of genomic integrity.[1] In the context of cancer therapy, inhibitors of PARP1 have emerged as a promising class of drugs. These inhibitors function by blocking the enzymatic activity of PARP1, which leads to an accumulation of DNA single-strand breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can lead to synthetic lethality, a state where the combination of two genetic defects results in cell death, while a single defect does not.
A hallmark of apoptosis, or programmed cell death, induced by PARP inhibitors is the cleavage of PARP1 itself.[2] During apoptosis, PARP1, a 116 kDa protein, is cleaved by caspases (primarily caspase-3 and -7) into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment.[2][3] The detection of this 89 kDa fragment by Western blot analysis is a reliable and widely used method to monitor the induction of apoptosis in response to treatment with PARP inhibitors.
Parp1-IN-12 is a potent inhibitor of PARP1 that has been shown to exhibit antiproliferative activity and induce apoptosis in cancer cells.[4] These application notes provide a detailed protocol for the use of Western blotting to detect and quantify the inhibition of PARP1 by this compound through the analysis of PARP1 cleavage.
Data Presentation
The following table summarizes the representative quantitative data from a Western blot analysis of PARP1 cleavage and the DNA damage marker γH2AX in a cancer cell line (e.g., MDA-MB-436) treated with increasing concentrations of this compound for 48 hours. Densitometry analysis of the Western blot bands would be performed using image analysis software (e.g., ImageJ) and normalized to a loading control (e.g., β-actin). The data presented here is illustrative of the expected outcome.
| Treatment Group | Full-Length PARP1 (116 kDa) Relative Intensity | Cleaved PARP1 (89 kDa) Relative Intensity | Ratio of Cleaved to Full-Length PARP1 | γH2AX Relative Intensity |
| Vehicle Control (DMSO) | 1.00 ± 0.05 | 0.05 ± 0.01 | 0.05 | 1.00 ± 0.08 |
| This compound (0.1 µM) | 0.85 ± 0.06 | 0.25 ± 0.03 | 0.29 | 1.50 ± 0.12 |
| This compound (1 µM) | 0.50 ± 0.04 | 0.75 ± 0.07 | 1.50 | 2.80 ± 0.21 |
| This compound (10 µM) | 0.20 ± 0.03 | 1.50 ± 0.11 | 7.50 | 4.50 ± 0.35 |
| Positive Control (e.g., Etoposide) | 0.15 ± 0.02 | 1.80 ± 0.15 | 12.00 | 5.00 ± 0.40 |
Data Interpretation:
-
Full-Length PARP1 (116 kDa): A dose-dependent decrease in the intensity of the full-length PARP1 band indicates that the protein is being cleaved.
-
Cleaved PARP1 (89 kDa): A corresponding dose-dependent increase in the 89 kDa fragment is a direct indicator of caspase-mediated apoptosis.
-
Ratio of Cleaved to Full-Length PARP1: This ratio provides a quantitative measure of the extent of apoptosis induced by this compound. A higher ratio signifies a greater apoptotic response.
-
γH2AX: An increase in the levels of phosphorylated H2AX (γH2AX) indicates an accumulation of DNA double-strand breaks, a consequence of PARP1 inhibition.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP1 signaling pathway in the context of DNA damage and apoptosis, and the experimental workflow for the Western blot protocol.
Caption: PARP1 signaling in response to DNA damage and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of PARP1 cleavage.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a relevant cancer cell line for your study (e.g., MDA-MB-436, HeLa, or another line known to be sensitive to PARP inhibitors).
-
Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time (e.g., 24, 48 hours).
-
Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., 25 µM etoposide (B1684455) for 3-6 hours).[6]
-
Western Blot Protocol for PARP1 Cleavage
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells once with ice-cold PBS.[6]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[6]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[6]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.[6]
-
Determine the protein concentration of each sample using a BCA protein assay kit, following the manufacturer's instructions.[6]
-
-
SDS-PAGE:
-
Prepare protein samples by mixing 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.[6]
-
Load the samples onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein migration.[2]
-
Run the gel at 100-120V until the dye front reaches the bottom.[6]
-
-
Protein Transfer:
-
Membrane Blocking and Antibody Incubation:
-
Wash the membrane briefly with TBST (Tris-buffered saline with 0.1% Tween-20).[2]
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[6]
-
Wash the membrane three times with TBST for 10 minutes each.[6]
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[6]
-
Repeat the washing step as described above.[6]
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system or X-ray film.[6]
-
The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa full-length PARP1 band indicates apoptosis-induced cleavage.[2]
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control.
-
Troubleshooting
-
No or Weak Signal:
-
Ensure the use of a potent positive control to confirm the assay is working.
-
Verify the primary and secondary antibody dilutions and incubation times.
-
Check the efficiency of protein transfer.
-
-
High Background:
-
Ensure adequate blocking of the membrane.
-
Increase the number and duration of washes.
-
Optimize the antibody concentrations.
-
-
Non-specific Bands:
-
Use a more specific primary antibody.
-
Ensure the lysis buffer contains protease inhibitors.
-
By following this detailed protocol, researchers can effectively utilize this compound to study the induction of apoptosis through the reliable detection of PARP1 cleavage by Western blot. This method provides a robust and reliable way to assess the efficacy of novel PARP inhibitors in a preclinical setting.
References
- 1. PARP-1 cleavage fragments: signatures of cell-death proteases in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADP‐ribosylation of histone variant H2AX promotes base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of DNA Damage Response Molecules PARP1, γH2AX, BRCA1, and BRCA2 Predicts Poor Survival of Breast Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. DNA damage induced by KP372-1 hyperactivates PARP1 and enhances lethality of pancreatic cancer cells with PARP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Parp1-IN-12 Technical Support Center: Troubleshooting Solubility for In Vitro Assays
Welcome to the technical support center for Parp1-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the solubility challenges associated with this compound and to offer solutions for its effective use in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an IC50 of 2.99 nM.[1] PARP1 is a crucial enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP1 by this compound leads to the accumulation of unrepaired SSBs. These SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication, ultimately causing cell death through a process known as synthetic lethality. In vitro studies have shown that this compound can induce apoptosis and cause cell cycle arrest at the G2/M phase in BRCA-deficient cells.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2][3]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To ensure stability, it is recommended to store stock solutions of this compound in aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.[2]
Q4: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous cell culture medium. Why is this happening and what can I do?
A4: This is a common issue for many hydrophobic compounds like this compound. The precipitation occurs because the compound is significantly less soluble in aqueous solutions like cell culture media compared to DMSO. When the high-concentration DMSO stock is diluted, the compound can crash out of solution. Please refer to the troubleshooting guide below for detailed solutions.
Data Presentation: Solubility and Potency
| Parameter | Value | Reference |
| IC50 (PARP1) | 2.99 nM | [1] |
| Recommended Stock Solution Solvent | Dimethyl sulfoxide (DMSO) | [2][3] |
| Recommended Final DMSO Concentration in Assay | < 0.5% (ideally ≤ 0.1%) | [2][3] |
| Storage of Stock Solution | -20°C (short-term), -80°C (long-term) | [2] |
Mandatory Visualization
PARP1 Signaling Pathway and Inhibition
Caption: PARP1 activation at DNA single-strand breaks and its inhibition by this compound.
Troubleshooting Guide: Solubility Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | Poor aqueous solubility: this compound is hydrophobic and has limited solubility in aqueous solutions. The concentration in the final working solution may exceed its solubility limit. | 1. Reduce Final Concentration: If experimentally feasible, lower the final concentration of this compound in your assay. 2. Increase Final DMSO Concentration: While keeping it non-toxic to your cells (generally <0.5%), a slightly higher final DMSO concentration can help maintain solubility. 3. Serial Dilutions: Instead of a single large dilution, perform serial dilutions in media. This can sometimes prevent the compound from crashing out. 4. Pre-warm Media: Use pre-warmed (37°C) cell culture media for dilution. 5. Vortex During Dilution: Add the DMSO stock to the aqueous media while vortexing to ensure rapid and thorough mixing. |
| Stock solution appears cloudy or contains crystals after thawing. | Precipitation at low temperatures: The compound may have come out of solution during storage at -20°C or -80°C. | 1. Warm and Vortex/Sonicate: Gently warm the vial to 37°C and vortex or sonicate the solution until the precipitate is fully redissolved.[2] Ensure the solution is clear before making dilutions. |
| Inconsistent or lower-than-expected biological activity. | Precipitation or Adsorption: The effective concentration of the compound is reduced due to precipitation (which may not be visible) or adsorption to plasticware. | 1. Visually Inspect: Carefully check for any precipitate in your diluted solutions. 2. Use Low-Binding Plastics: If available, use low-protein-binding microplates and tubes. 3. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a clear stock solution. |
| Cell toxicity observed even at low concentrations of this compound. | High final DMSO concentration: The final concentration of DMSO in the cell culture medium may be too high, causing solvent-related toxicity. | 1. Calculate Final DMSO%: Ensure the final DMSO concentration is below 0.5%, and preferably at or below 0.1%.[2][3] 2. High-Concentration Stock: Prepare a more concentrated DMSO stock solution (e.g., 10 mM or higher if soluble) so that a smaller volume is needed for dilution into your final assay volume. |
Experimental Workflow for Preparing this compound Working Solutions
Caption: Step-by-step workflow for preparing and handling this compound solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Method:
-
Allow the vial of solid this compound and the anhydrous DMSO to equilibrate to room temperature.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, for 1 mg of this compound (Molecular Weight: 741.93 g/mol ), add 134.8 µL of DMSO.
-
Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the vial to 37°C for a few minutes and vortex again. Brief sonication can also be used to aid dissolution.
-
Once the solution is clear, aliquot it into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Protocol 2: General Cell-Based Assay with this compound
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient cell line like MDA-MB-436)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well or other appropriate cell culture plates
-
Assay-specific reagents (e.g., for viability, apoptosis, or cell cycle analysis)
Method:
-
Cell Seeding: Seed the cells in the appropriate culture plate at a density suitable for your specific assay and allow them to adhere overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution and ensure it is completely dissolved.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.5%.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 48, 72, or 96 hours).[1]
-
-
Assay Performance: Following the incubation period, perform your desired endpoint analysis (e.g., cell viability assay, flow cytometry for apoptosis or cell cycle, western blotting).
Protocol 3: Western Blot for PARP1 Cleavage (A Marker of Apoptosis)
Materials:
-
Treated cell lysates
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP1 (that detects both full-length ~116 kDa and cleaved ~89 kDa fragments)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Method:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.[4]
-
Antibody Incubation: Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.[4]
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Detection: After final washes, add the ECL substrate and visualize the bands using a chemiluminescence imaging system. An increase in the ~89 kDa cleaved PARP1 fragment indicates apoptosis.[4][5]
Troubleshooting Logic for Inconsistent Assay Results
Caption: A logical workflow for troubleshooting inconsistent results in assays using this compound.
References
Troubleshooting inconsistent results with Parp1-IN-12 experiments
Welcome to the technical support center for Parp1-IN-12. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with a reported IC50 of 2.99 nM.[1] Its mechanism of action involves two key aspects:
-
Catalytic Inhibition: this compound competes with the natural substrate of PARP1, NAD+, binding to the catalytic domain of the enzyme. This prevents the synthesis and attachment of poly(ADP-ribose) (PAR) chains to target proteins, a process crucial for the recruitment of DNA repair machinery to sites of single-strand breaks (SSBs).
-
PARP Trapping: By binding to PARP1 at the site of a DNA lesion, this compound can "trap" the enzyme on the DNA. This creates a cytotoxic DNA-protein complex that can lead to the collapse of replication forks and the formation of double-strand breaks (DSBs).
This dual mechanism is particularly effective in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leading to a synthetic lethal effect.[1]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of sensitive cancer cell lines with this compound is expected to induce:
-
Anti-proliferative Activity: Inhibition of cell growth and proliferation.
-
G2/M Cell Cycle Arrest: Accumulation of cells in the G2 and M phases of the cell cycle.[1]
-
Apoptosis: Programmed cell death, often characterized by PARP1 cleavage.[1]
-
Induction of DNA Double-Strand Breaks (DSBs): Particularly in BRCA-deficient cells, evidenced by an increase in markers like γH2AX.[1]
Q3: How should I prepare and store this compound stock solutions?
For in vitro cell-based assays, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. To ensure stability and reproducibility:
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Gentle warming to 37°C or brief sonication can aid dissolution.[2][3]
-
Storage: For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months. For shorter-term use, storage at -20°C for up to 1 month is acceptable.[2] To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
Working Dilutions: When preparing working dilutions for cell culture experiments, ensure the final concentration of DMSO in the medium is low (ideally below 0.1% and not exceeding 0.5%) to avoid solvent-induced toxicity or off-target effects.[4] High concentrations of DMSO (≥2%) have been reported to induce PARP1 activation and cleavage, which could confound experimental results.[5]
Troubleshooting Guide
Issue 1: Inconsistent or weaker than expected anti-proliferative effects (higher IC50 value).
| Possible Cause | Troubleshooting Steps |
| Compound Instability/Degradation | Ensure the inhibitor is stored correctly in a tightly sealed container, protected from light and moisture. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. |
| Cell Line Resistance | Verify the homologous recombination (HR) status of your cell line (e.g., BRCA1/2 mutations). PARP inhibitors are most effective in HR-deficient cells. Consider that PARP1 protein levels can be relatively constant across different cell lines, and activity may be regulated by other mechanisms.[6] |
| High Cell Density | Optimize cell seeding density. High cell density can lead to nutrient depletion and changes in cell cycle status, which can affect drug sensitivity. |
| Assay-Specific Artifacts | Use multiple, complementary cell viability assays (e.g., CellTiter-Glo, MTT, crystal violet) to confirm results. Be aware that some assays can be confounded by cell cycle arrest. |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Perform a wide dose-response curve to ensure you are capturing the full range of activity. |
Issue 2: High background or no signal in Western blot for PARP1 cleavage or PARylation.
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Extraction | Use a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer). Ensure complete cell lysis by scraping and sonication on ice. |
| Low Antibody Titer or Specificity | Use a validated antibody for cleaved PARP1 or PAR. Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C). |
| Inefficient Protein Transfer | Ensure proper transfer from the gel to the PVDF or nitrocellulose membrane. Check the transfer buffer composition and transfer time/voltage. |
| Timing of Treatment | PARP1 cleavage is a marker of apoptosis and may occur at later time points. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting cleavage. For PARylation, DNA damage induction (e.g., with H2O2 or MMS) prior to inhibitor treatment can enhance the signal. |
Issue 3: No significant increase in γH2AX foci observed with immunofluorescence.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Fixation and Permeabilization | Use 4% paraformaldehyde for fixation followed by a detergent-based permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS). |
| Antibody Issues | Use a well-validated anti-phospho-Histone H2A.X (Ser139) antibody. Optimize antibody dilution and incubation conditions. |
| Timing of Analysis | γH2AX foci formation is a dynamic process. Conduct a time-course experiment to identify the peak of foci formation after treatment. |
| Cell Line Characteristics | The extent of DNA damage and subsequent γH2AX foci formation can vary between cell lines, depending on their DNA repair capacity. |
Issue 4: No clear G2/M arrest in cell cycle analysis.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Treatment Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing G2/M arrest in your specific cell line. |
| Cell Synchronization | For a more pronounced effect, consider synchronizing the cells before treatment. |
| Data Analysis | Use appropriate software for cell cycle analysis to accurately quantify the percentage of cells in each phase. Ensure proper gating to exclude doublets and debris. |
| Cell Line-Specific Response | The cell cycle response to PARP inhibitors can be cell line-dependent. |
Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Effect | Reference |
| UWB1.289 | Ovarian | BRCA1-deficient | 0.27 | Antiproliferative | [1] |
| UWB1.289+BRCA1 | Ovarian | BRCA1-restored | 1.43 | Antiproliferative | [1] |
| MDA-MB-436 | Breast | BRCA1-deficient | 0.87 | Antiproliferative | [1] |
| Capan-1 | Pancreatic | BRCA2-deficient | 0.19 | Antiproliferative | [1] |
| MDA-MB-436 | Breast | BRCA1-deficient | Induces apoptosis at 1, 5, 10 µM (96h) | Apoptosis | [1] |
| Multiple BRCA-deficient lines | - | - | Induces G2/M arrest at 1, 3, 10 µM (48h) | Cell Cycle Arrest | [1] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of PARP1 inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Western Blot for PARP1 Cleavage
This protocol details the detection of full-length PARP1 (~116 kDa) and its cleavage fragment (~89 kDa), a hallmark of apoptosis.
Materials:
-
Cell culture reagents
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktail
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PARP1 (detects full-length and cleaved), anti-cleaved PARP1 (specific for the 89 kDa fragment), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with various concentrations of this compound for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 2: Immunofluorescence for γH2AX Foci
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells cultured on glass coverslips in a multi-well plate
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for the desired time.
-
Fixation:
-
Aspirate the medium and wash twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization:
-
Incubate with permeabilization buffer for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Mounting: Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the cell cycle distribution of cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Collect data from at least 10,000 single-cell events.
-
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The effects of organic solvents on poly(ADP-ribose) polymerase-1 activity: implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Novel PARP1 Inhibitors
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of PARP inhibitors?
A1: The primary on-target effect of PARP inhibitors is the catalytic inhibition of PARP enzymes, particularly PARP1 and PARP2. This inhibition prevents the repair of single-strand DNA breaks (SSBs). When these unrepaired SSBs are encountered during DNA replication, they lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot
How to minimize cytotoxicity of Parp1-IN-12 in non-cancerous cells
Welcome to the technical support center for Parp1-IN-12. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for minimizing its cytotoxic effects in non-cancerous cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of DNA single-strand breaks (SSBs). The primary on-target effects of PARP inhibitors like this compound are twofold:
-
Catalytic Inhibition: The inhibitor binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This enzymatic inhibition stalls the recruitment of other DNA repair proteins to the site of SSBs.
-
PARP Trapping: Many PARP inhibitors, in addition to their catalytic inhibition, trap the PARP1 protein on the DNA at the site of damage. These trapped PARP1-DNA complexes are highly cytotoxic as they can obstruct DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs).[1][2][3]
In cancer cells with deficiencies in homologous recombination (HR) repair (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a mechanism known as synthetic lethality.[2][4]
Q2: Why am I observing cytotoxicity in my non-cancerous cell line?
A2: Cytotoxicity in non-cancerous, HR-proficient cells is a known class effect of PARP inhibitors and is often linked to the potency of PARP trapping.[2][5] While these cells have functional HR repair, high concentrations of a potent trapping inhibitor can lead to an accumulation of PARP1-DNA complexes that overwhelm the repair machinery, leading to cell death.[5] Additionally, off-target effects on other cellular kinases could contribute to toxicity.[1]
Q3: What is PARP trapping and how does it relate to cytotoxicity?
A3: PARP trapping is a phenomenon where a PARP inhibitor stabilizes the interaction of the PARP1 enzyme with DNA, effectively "trapping" it at the site of a DNA lesion.[3] These trapped complexes are thought to be more cytotoxic than the simple inhibition of PARP's enzymatic activity because they create a physical blockade to DNA replication and transcription.[3][6] The potency of PARP trapping varies among different PARP inhibitors and is a key driver of both anti-tumor efficacy and toxicity in normal cells, particularly hematological toxicity.[2][5] The specific PARP trapping potential of this compound has not been publicly reported.
Q4: How can I reduce the cytotoxicity of this compound in my non-cancerous cells?
A4: Minimizing cytotoxicity in non-cancerous cells involves a multi-faceted approach:
-
Optimize Concentration: Perform a careful dose-response study to determine the lowest effective concentration that achieves the desired level of PARP1 inhibition in your cancer cell model while having minimal impact on your non-cancerous control cells.
-
Limit Exposure Time: In some cases, reducing the duration of exposure to this compound may be sufficient to reduce toxicity in non-cancerous cells while still achieving the desired effect in more sensitive cancer cells.
-
Consider Combination Therapies: Pre-clinical studies have explored co-treatment with other inhibitors to mitigate toxicity. For instance, inhibition of CHK2 has been shown to potentially suppress the hematological toxicity of PARP inhibitors.
-
Characterize the Inhibitor: If significant off-target toxicity is suspected, it is crucial to understand the off-target profile of this compound.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Problem 1: High cytotoxicity in non-cancerous control cells.
| Possible Cause | Suggested Solution |
| Concentration is too high. | Perform a detailed dose-response curve with a broad range of this compound concentrations on your non-cancerous cell line to determine its IC50. Use a concentration well below the IC50 for your non-cancerous cells in subsequent experiments. |
| High PARP trapping potential of this compound. | If available, compare the cytotoxicity of this compound to a PARP inhibitor with known low trapping potential. You can also perform a PARP trapping assay (see Experimental Protocols) to characterize this compound. |
| Off-target effects. | Review any available off-target screening data for this compound. If none exists, consider performing a kinase panel screen. Use a structurally different PARP1 inhibitor as a control to see if the toxicity is specific to the chemical scaffold of this compound.[1] |
| Cell line hypersensitivity. | Some non-cancerous cell lines may have inherent sensitivities to DNA repair inhibitors. If possible, test this compound on a different non-cancerous cell line from a similar tissue of origin. |
Problem 2: Inconsistent results between different cytotoxicity assays.
| Possible Cause | Suggested Solution |
| Assays measure different cellular endpoints. | An MTT or MTS assay measures metabolic activity, which can be affected by cytostatic (proliferation inhibition) or cytotoxic (cell death) effects. An Annexin V/PI apoptosis assay or a membrane integrity assay (e.g., LDH or trypan blue exclusion) directly measures cell death. Use multiple, mechanistically distinct assays to get a complete picture of the cellular response to this compound. |
| Compound interference with the assay. | Some compounds can interfere with the chemical reactions of certain assays. For example, a colored compound can affect absorbance readings in an MTT assay. Always include a "compound only" control (no cells) to check for direct interference. |
| Timing of the assay. | The kinetics of cell death can vary. An early time point might show reduced metabolic activity (MTT) before the markers of apoptosis (Annexin V) are apparent. Perform a time-course experiment to determine the optimal endpoint for each assay. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and other representative PARP inhibitors.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 |
| This compound | |
| PARP1 | 2.99 nM |
| Comparative PARP Inhibitors | |
| Olaparib | ~1-5 nM |
| Rucaparib | ~1.4 nM |
| Talazoparib | ~0.57 nM[5] |
| Veliparib | ~2.9 nM |
Table 2: Cytotoxicity Profile (IC50) of this compound in Selected Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| This compound | ||
| Various Non-Cancerous Cell Lines | (e.g., hTERT-RPE1, BJ-hTERT, primary fibroblasts) | Data not publicly available. It is recommended to determine the IC50 empirically for your cell line of interest. |
| Comparative Data for Other PARP Inhibitors in Non-Cancerous Cells | ||
| Olaparib in human bone marrow | Normal Progenitor Cells | ~1-10 µM |
| Rucaparib in human bone marrow | Normal Progenitor Cells | ~1-10 µM |
| Talazoparib in human bone marrow | Normal Progenitor Cells | <1 µM |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of medium containing the desired final concentrations of the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or T25 flasks
-
This compound
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.
Protocol 3: Western Blot for PARP1 Cleavage and γH2AX
This assay detects markers of apoptosis (cleaved PARP1) and DNA double-strand breaks (γH2AX).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP1, anti-cleaved PARP1, anti-γH2AX, anti-H2AX, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Visualizations
Caption: Mechanism of action of this compound and differential outcomes in HR-proficient vs. HR-deficient cells.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of this compound in non-cancerous cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. PARP1 Characterization as a Potential Biomarker for BCR::ABL1 p190+ Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Troubleshooting Resistance to PARP1-IN-12
Welcome to the technical support center for PARP1-IN-12. This resource is designed for researchers, scientists, and drug development professionals to diagnose and address potential resistance mechanisms encountered during experiments with this compound. As specific resistance data for this compound is not yet widely published, this guide is based on well-documented mechanisms of resistance to the broader class of PARP inhibitors (PARPi). These principles provide a robust framework for troubleshooting unexpected results.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced response. What are the likely causes?
A: Acquired resistance to PARP inhibitors is a common observation. The primary causes can be grouped into several categories:
-
Restoration of Homologous Recombination (HR) Repair: The cancer cells may have acquired secondary mutations in genes like BRCA1 or BRCA2 that restore their normal function.[1][2]
-
Increased Drug Efflux: Cells may upregulate transporter proteins, such as P-glycoprotein (P-gp/ABCB1), which actively pump this compound out of the cell, lowering its effective intracellular concentration.[3][4][5]
-
Changes in PARP1 Protein: Resistance can arise from the loss of PARP1 expression or mutations in the PARP1 gene that prevent the inhibitor from binding or being "trapped" on the DNA.[3][6]
-
Replication Fork Stabilization: Cells can develop mechanisms to protect stalled DNA replication forks, which counteracts the cell-killing effect of PARP inhibition in HR-deficient cells.[7][8][9]
-
Alterations in DNA Repair Pathways: Changes in other DNA repair proteins, such as the loss of PARG or 53BP1, can also contribute to resistance.[7][10]
Q2: How can I determine if my resistant cells have restored Homologous Recombination (HR) function?
A: The most direct way is to assess the formation of RAD51 foci. RAD51 is a key protein that accumulates at sites of DNA damage to initiate HR repair. An increase in RAD51 foci in resistant cells following DNA damage (e.g., after irradiation or treatment with a DNA-damaging agent) compared to sensitive parent cells is a strong indicator of restored HR activity.[8] You can also sequence the BRCA1/2 genes to check for reversion mutations.[1]
Q3: What is "PARP trapping" and how does it relate to resistance?
A: PARP trapping is a key mechanism of action for many PARP inhibitors.[11] The inhibitor binds to the PARP1 enzyme and prevents it from detaching from the site of a DNA single-strand break after repair initiation.[12] This "trapped" PARP1-DNA complex is highly toxic as it obstructs DNA replication, leading to double-strand breaks and cell death in HR-deficient cells.[13] Resistance can occur if PARP1 expression is lost or mutated, as there is no protein to trap on the DNA.[3][11]
Q4: Could my cells be actively pumping this compound out? How can I test for this?
A: Yes, this is a common mechanism of multi-drug resistance.[14] You can test for this by measuring the expression of efflux pump proteins like ABCB1 (P-gp/MDR1) via qPCR or Western blot.[10] Functionally, you can perform a co-treatment experiment. If the sensitivity of your resistant cells to this compound is restored in the presence of an efflux pump inhibitor (like verapamil (B1683045) or elacridar), it strongly suggests that drug efflux is the cause of resistance.[7]
Q5: Are there strategies to overcome or reverse resistance to PARP inhibitors?
A: Yes, several strategies are under investigation. These often involve combination therapies. For example:
-
ATR or WEE1 Inhibitors: Combining PARPi with inhibitors of other DNA damage response proteins can re-sensitize resistant cells.[7][15]
-
PI3K Inhibitors: These can downregulate the expression of proteins involved in DNA repair, potentially restoring sensitivity.[15]
-
CDK12 Inhibitors: Inhibition of CDK12 can reduce the expression of HR genes like BRCA1, creating a synthetic lethal relationship with PARP inhibitors.[7]
-
Efflux Pump Inhibitors: As mentioned, these can be used to block the removal of the PARPi from the cell.[10]
Troubleshooting Guides
This section provides workflows and experimental protocols to investigate the most common mechanisms of resistance to this compound.
Guide 1: Investigating Restoration of Homologous Recombination (HR)
Restoration of HR is the most frequently observed mechanism of acquired resistance in BRCA-mutant models.[16] This typically occurs through a secondary mutation in BRCA1 or BRCA2 that restores the open reading frame and produces a functional protein.
References
- 1. Secondary mutations in BRCA2 associated with clinical resistance to a PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secondary mutations of BRCA1/2 and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]
- 7. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Mechanisms of Resistance to PARP Inhibitors—Three and Counting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Parp1-IN-12
Welcome to the technical support center for Parp1-IN-12. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of this potent PARP1 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and execute successful in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving good in vivo bioavailability with this compound?
A1: The primary challenge with this compound is its poor aqueous solubility. Like many small molecule inhibitors, its hydrophobic nature can lead to low dissolution rates in the gastrointestinal tract, resulting in limited absorption and low oral bioavailability. This can cause high variability in experimental results and may require higher doses to achieve therapeutic concentrations, potentially leading to off-target effects.
Q2: What are the recommended starting formulations for in vivo studies with this compound?
A2: For initial in vivo studies, a multi-component solvent system is often recommended to maintain this compound in solution. A common starting point for oral gavage or intraperitoneal injection is a vehicle containing a mixture of solvents and surfactants. Based on formulations used for similar poorly soluble compounds, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a good starting point. For subcutaneous injections, a suspension in corn oil can also be considered.
Q3: How can I improve the oral bioavailability of this compound for my studies?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[1][2][3] These include:
-
Co-solvent Systems: As mentioned above, using a mixture of solvents to dissolve the compound.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][3]
-
Solid Dispersions: Dispersing this compound in a polymer matrix can enhance its dissolution rate.[1][4]
-
Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, leading to faster dissolution.[1]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug in cyclodextrin molecules can improve its aqueous solubility.[1][5][6]
Q4: What is the role of PARP1 and how does this compound work?
A4: Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks.[7][8] In cancer cells with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1 with compounds like this compound leads to the accumulation of irreparable DNA damage and cell death, a concept known as synthetic lethality.[9] this compound is a potent inhibitor of PARP1 with an IC50 of 2.99 nM.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in the formulation upon standing or dilution. | The concentration of this compound exceeds its solubility limit in the chosen vehicle. | 1. Gently warm the formulation to 37°C and vortex or sonicate to redissolve the compound. 2. Prepare the formulation fresh before each use. 3. Decrease the concentration of this compound in the formulation. 4. Optimize the vehicle composition by adjusting the ratio of co-solvents and surfactants. |
| High variability in plasma concentrations between animals. | Poor and erratic absorption from the administration site. This is common with poorly soluble compounds. | 1. Ensure a homogenous and stable formulation. Check for any precipitation before dosing. 2. Consider alternative formulation strategies with improved solubilization, such as a self-emulsifying drug delivery system (SEDDS) or a solid dispersion. 3. For oral administration, ensure consistent fasting and dosing times for all animals. |
| Low or undetectable plasma concentrations of this compound after oral administration. | Low oral bioavailability due to poor solubility and/or first-pass metabolism. | 1. Increase the dose of this compound. 2. Switch to a formulation with enhanced solubility (see Q3 in FAQs). 3. Consider a different route of administration, such as intraperitoneal or intravenous injection, to bypass first-pass metabolism and assess systemic exposure. |
| Observed toxicity or adverse effects in animals. | The vehicle itself may be causing toxicity, or the high concentration of the drug required due to poor bioavailability is leading to off-target effects. | 1. Administer a vehicle-only control group to assess the toxicity of the formulation components. 2. Reduce the concentration of potentially toxic excipients like DMSO. 3. Improve the bioavailability of this compound through advanced formulation strategies to allow for a lower, more effective dose. |
Data Presentation: Comparison of Formulation Strategies
The following table summarizes hypothetical, yet representative, quantitative data for different formulation approaches to improve the bioavailability of a poorly soluble compound like this compound.
| Formulation Strategy | Solubility (µg/mL) | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | Advantages | Disadvantages |
| Aqueous Suspension | < 1 | < 5 | 50 | 2 | Simple to prepare. | Low and variable absorption. |
| Co-solvent (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) | 500 | 25 | 400 | 1 | Easy to prepare for initial studies. | Potential for precipitation upon dilution in vivo. Vehicle toxicity at high doses. |
| Nanosuspension | > 1000 (effective) | 45 | 800 | 0.75 | Increased surface area for dissolution. | Requires specialized equipment for preparation. Potential for particle aggregation. |
| Solid Dispersion (with PVP/VA) | > 2000 (in situ) | 60 | 1200 | 0.5 | Significant improvement in dissolution and absorption. | More complex manufacturing process. |
| SEDDS (Self-Emulsifying Drug Delivery System) | Forms microemulsion | 75 | 1500 | 0.5 | High drug loading and excellent absorption. | Requires careful selection of oils, surfactants, and co-solvents. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for Oral Gavage
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound.
-
Add 10% of the final desired volume of DMSO to the this compound.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Add 40% of the final volume of PEG300 to the solution and mix thoroughly.
-
Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.
-
Finally, add 45% of the final volume of sterile saline and mix to obtain a clear solution.
-
Prepare this formulation fresh on the day of the experiment.
Protocol 2: Assessment of Oral Bioavailability in Mice
Materials:
-
This compound formulation (e.g., from Protocol 1)
-
8-10 week old mice (e.g., C57BL/6)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the mice for 4-6 hours before dosing (with free access to water).
-
Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
For intravenous administration (to determine absolute bioavailability), prepare a separate formulation suitable for IV injection (e.g., solubilized in a smaller volume of a suitable vehicle) and administer at a lower dose (e.g., 1 mg/kg) via the tail vein. Collect blood samples at appropriate time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate oral bioavailability using the formula: F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Mechanism of action of this compound in promoting synthetic lethality.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Strategies to Improve solubility of Oral Drugs [rpbs.journals.ekb.eg]
- 7. PARP1 suppresses homologous recombination events in mice in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PARP1 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Immunomart [immunomart.com]
Technical Support Center: Overcoming Experimental Variability in Parp1-IN-12 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with Parp1-IN-12, a potent PARP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent small molecule inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), with an in vitro IC50 of 2.99 nM in enzymatic assays[1]. Its primary mechanisms of action are twofold:
-
Catalytic Inhibition: this compound competes with the binding of NAD+, the substrate for PARP1, to its catalytic domain. This prevents the synthesis of poly(ADP-ribose) (PAR) chains, a crucial step in the repair of DNA single-strand breaks (SSBs).
-
PARP Trapping: Beyond just inhibiting its enzymatic activity, this compound traps PARP1 onto DNA at the site of damage. This creates a cytotoxic DNA-protein complex that can obstruct DNA replication and transcription, leading to the formation of double-strand breaks (DSBs) and subsequent cell death, particularly in cells with deficient homologous recombination repair pathways (e.g., BRCA1/2 mutations).
Q2: I am observing inconsistent IC50 values for this compound in my cell viability assays. What are the potential causes?
Inconsistent IC50 values are a common issue and can stem from several factors:
-
Cell Seeding Density: Ensure consistent cell numbers are seeded across all wells and experiments. Both overly confluent and sparse cultures can respond differently to treatment.
-
Compound Stability and Handling: Prepare fresh working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the compound is fully dissolved in the solvent before diluting it in culture medium.
-
Incubation Time: The duration of inhibitor treatment can significantly impact the apparent IC50. Optimize the incubation time for your specific cell line and assay.
-
Assay-Specific Variability: Different viability assays (e.g., MTS, CellTiter-Glo) have different principles and potential artifacts. Consider using orthogonal methods to confirm your results.
-
Cell Line Integrity: Regularly authenticate your cell lines to ensure they have not been misidentified or undergone significant genetic drift.
Q3: My Western blot results for PAR levels are not showing the expected decrease after this compound treatment. What could be wrong?
Several factors can lead to suboptimal Western blot results for PAR levels:
-
Insufficient DNA Damage: PARP1 activity is significantly stimulated by DNA damage. To observe a robust decrease in PARylation, you must first treat cells with a DNA-damaging agent (e.g., H₂O₂ or MMS) before inhibitor treatment and lysis[2].
-
Antibody Specificity and Dilution: Use a validated anti-PAR antibody at its optimal dilution. Some antibodies are more sensitive and specific than others.
-
Lysate Preparation: Prepare fresh cell lysates for each experiment and always include protease and phosphatase inhibitors in your lysis buffer.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH, or Tubulin) to ensure equal protein loading between lanes.
Q4: I am concerned about potential off-target effects of this compound. How can I address this?
While this compound is a potent PARP1 inhibitor, it is crucial to consider and control for potential off-target effects:
-
Use Control Compounds: Include other well-characterized PARP inhibitors with different chemical scaffolds in your experiments to see if they produce similar phenotypes.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate PARP1 expression. If the phenotype of PARP1 depletion matches that of this compound treatment, it suggests an on-target effect.
-
Dose-Response Analysis: On-target effects should typically occur at concentrations consistent with the enzymatic IC50 of the inhibitor. Off-target effects may appear at higher concentrations.
-
Kinome Profiling: For a comprehensive analysis of off-target kinase interactions, consider performing a kinome-wide scan[3][4].
Quantitative Data
This compound Inhibitory Activity
| Parameter | Value | Reference |
| IC50 (Enzymatic Assay) | 2.99 nM | [1] |
Note: Cellular IC50 values can vary significantly depending on the cell line, assay conditions, and duration of treatment.
This compound Solubility
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing stock solutions. |
| In vivo formulations | Soluble in combinations of DMSO, PEG300, Tween-80, and saline. | The exact formulation should be optimized for the specific application. |
Experimental Protocols
Western Blot for PAR and Cleaved PARP1 Detection
This protocol allows for the assessment of PARP1 inhibition (by measuring PAR levels) and induction of apoptosis (by detecting cleaved PARP1).
Materials:
-
Cell culture reagents
-
This compound
-
DNA damaging agent (e.g., H₂O₂ or MMS)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-PAR, anti-PARP1 (recognizing full-length and cleaved forms), anti-cleaved PARP1, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and allow them to adhere overnight. Pre-treat with this compound at desired concentrations for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes or 0.01% MMS for 30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.
PARP Trapping Assay (Chromatin Fractionation)
This assay quantifies the amount of PARP1 that is "trapped" on chromatin following inhibitor treatment.
Materials:
-
Cell culture reagents
-
This compound
-
DNA damaging agent (e.g., MMS)
-
Subcellular protein fractionation kit or buffers for cytoplasmic and chromatin-bound protein separation.
-
Western blot reagents (as listed above)
Procedure:
-
Cell Treatment: Treat cells with this compound and a DNA damaging agent to induce PARP1 binding to DNA.
-
Cell Lysis and Fractionation:
-
Lyse cells in a buffer containing a mild detergent to release soluble cytoplasmic and nuclear proteins.
-
Centrifuge to pellet the chromatin-bound proteins.
-
-
Western Blot Analysis: Analyze the chromatin-bound fraction by Western blot using an anti-PARP1 antibody. An increase in the PARP1 signal in the chromatin fraction of inhibitor-treated cells compared to the control indicates PARP trapping.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of this compound with PARP1 in intact cells. The principle is that ligand binding increases the thermal stability of the target protein.
Materials:
-
Cell culture reagents
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Western blot reagents (as listed above)
-
PCR machine or water baths for heating
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heat Challenge: Heat the cell suspensions to a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells (e.g., by freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western blot for PARP1. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: PARP1 signaling in DNA repair and its inhibition by this compound.
Caption: A typical workflow for Western blot analysis in this compound assays.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Determining the optimal treatment duration for Parp1-IN-12
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of Parp1-IN-12 in experimental settings. The information is designed to assist in determining the optimal treatment duration and addressing specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). Its primary mechanisms of action are catalytic inhibition and PARP trapping. By competitively binding to the NAD+ binding site of PARP1, it prevents the synthesis of poly(ADP-ribose) (PAR) chains, a process crucial for the repair of DNA single-strand breaks (SSBs). This inhibition of PARP1's catalytic activity leads to the accumulation of unrepaired SSBs. Furthermore, this compound "traps" PARP1 on the DNA at the site of damage. These trapped PARP1-DNA complexes are highly cytotoxic, as they obstruct DNA replication and transcription, leading to the formation of DNA double-strand breaks (DSBs) and ultimately cell death, particularly in cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. This selective killing of cancer cells is based on the principle of synthetic lethality.[1][2]
Q2: What are the key signaling pathways affected by this compound?
A2: The primary signaling pathway disrupted by this compound is the DNA Damage Response (DDR). Specifically, it interferes with the Base Excision Repair (BER) pathway by inhibiting PARP1, a key enzyme in this process.[1][2] The accumulation of unrepaired single-strand breaks triggers downstream signaling cascades involving checkpoint kinases like ATM and ATR, leading to cell cycle arrest, typically at the G2/M phase, to allow time for DNA repair.[3] If the damage is too extensive to be repaired, the apoptotic signaling pathway is initiated, leading to programmed cell death. This compound can also influence other pathways by modulating the activity of transcription factors and chromatin remodeling complexes that are regulated by PARP1.[4]
Q3: How do I determine the optimal starting concentration and treatment duration for my in vitro experiments?
A3: The optimal concentration and duration are highly dependent on the cell line and the specific experimental endpoint.
-
Initial Concentration Range: Based on the known potent activity of this compound, a starting dose-response experiment could range from low nanomolar (nM) to low micromolar (µM).
-
Time-Course Experiments: To determine the optimal duration, it is crucial to perform a time-course experiment. The effects of PARP inhibitors on cell viability and apoptosis are often time-dependent, with significant changes occurring after 24, 48, 72 hours, or even longer as DNA damage accumulates over several cell cycles.[5][6] It is recommended to assess key markers at various time points to capture the peak of the biological response.[5]
Q4: What are the common causes of inconsistent results in this compound experiments?
A4: Inconsistent results can stem from several factors:
-
Cell Line Integrity: Use low-passage, authenticated cell lines to ensure consistent genetic backgrounds.
-
Compound Stability: Ensure the stability of this compound in your specific cell culture medium and conditions. It is advisable to prepare fresh dilutions for each experiment and minimize exposure to light if the compound is photosensitive.
-
Experimental Conditions: Maintain consistency in cell seeding density, confluency, and reagent concentrations.
-
Assay Timing: The timing of endpoint measurements is critical. For example, assessing apoptosis too early or too late can lead to missed or underestimated effects.[5]
Troubleshooting Guides
Issue 1: Determining Optimal Treatment Duration in Cell Viability Assays
Problem: I am unsure how long to treat my cells with this compound to see a significant effect on cell viability.
Solution Workflow:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Human PARP1 substrates and regulators of its catalytic activity: An updated overview [frontiersin.org]
- 3. PARP1 promoter links cell cycle progression with adaptation to oxidative environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. promega.jp [promega.jp]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Parp1-IN-12 and Other PARP Inhibitors for Researchers
For Immediate Publication
A Comprehensive Guide to the Potency and Selectivity of Novel and Clinically Approved PARP Inhibitors
This guide offers a detailed comparison of the investigational PARP1 inhibitor, Parp1-IN-12, with the clinically established PARP inhibitors Olaparib, Talazoparib (B560058), and Niraparib (B1663559). It is intended for researchers, scientists, and professionals in drug development seeking to understand the comparative potency and selectivity of these compounds. This document provides a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in the objective assessment of these therapeutic agents.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination (HR), a key pathway for repairing DSBs, the inhibition of PARP leads to synthetic lethality and targeted cell death. This has established PARP inhibitors as a significant class of anticancer drugs, with several agents approved for treating cancers with BRCA1/2 mutations and other HR deficiencies.
This guide focuses on comparing the biochemical potency of this compound, a novel and potent PARP1 inhibitor, with three widely used clinical PARP inhibitors: Olaparib, Talazoparib, and Niraparib.
Comparative Potency of PARP Inhibitors
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and the comparator inhibitors against PARP1 and PARP2. It is important to note that IC50 values can vary between studies due to differences in assay conditions, such as enzyme and substrate concentrations, and the specific detection method used.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity Notes |
| This compound | 2.99[1] | Data not available | Selectivity profile against other PARP family members is not yet publicly available. |
| Olaparib | ~5[2] | ~1[3] | Potent inhibitor of PARP1 and PARP2, but less selective compared to Niraparib and Veliparib.[4] It shows activity against other PARP family members at higher concentrations. |
| Talazoparib | 0.57[5] | Data not available | Described as a highly potent PARP1/2 inhibitor.[6] Like Olaparib, it is a potent but less selective PARP1 inhibitor.[4] |
| Niraparib | 3.8[4] | 2.1[4] | A potent and highly selective inhibitor of PARP1 and PARP2, with at least 100-fold selectivity over other PARP family members.[4] |
Experimental Protocols for Determining PARP Inhibition
The potency of PARP inhibitors is typically determined using in vitro enzymatic assays. While specific parameters may vary, the general principles of these assays are consistent. Below are detailed methodologies for common assays used to evaluate PARP inhibitor potency.
PARP Enzymatic Assay (Chemiluminescent ELISA)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP enzymes.
-
Plate Preparation: 96-well plates are coated with histone proteins, which serve as the substrate for PARP.
-
Reaction Mixture: A reaction mixture is prepared containing the PARP enzyme (e.g., recombinant human PARP1 or PARP2), activated DNA (to stimulate enzyme activity), and the PARP inhibitor at various concentrations.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of biotinylated NAD+.
-
Detection: After incubation, the plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to bind to the biotinylated PAR chains. A chemiluminescent substrate is then added, and the resulting light signal, which is proportional to PARP activity, is measured using a luminometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the inhibitor concentration.
Fluorescence Polarization (FP) Assay
This assay measures the binding of a fluorescently labeled PARP inhibitor or a fluorescently labeled DNA substrate to the PARP enzyme.
-
Principle: The binding of a small fluorescent molecule to a larger protein slows its rotation, resulting in an increase in the polarization of emitted light when excited with polarized light.
-
Competitive Binding Assay: In a competitive format, a fluorescently labeled PARP inhibitor (probe) is incubated with the PARP enzyme. The addition of an unlabeled inhibitor (the test compound) displaces the fluorescent probe, leading to a decrease in fluorescence polarization.
-
Procedure:
-
A reaction mixture containing the PARP enzyme and a fluorescent probe is prepared.
-
The test inhibitor is added at various concentrations.
-
After incubation, the fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
-
Data Analysis: The IC50 value is determined from the concentration-response curve of the inhibitor causing a 50% reduction in the fluorescence polarization signal.
Visualizing Key Pathways and Workflows
To further elucidate the context of PARP inhibition, the following diagrams, created using the DOT language for Graphviz, illustrate the PARP1 signaling pathway and a typical experimental workflow for determining inhibitor potency.
Caption: PARP1 signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.
Caption: A typical experimental workflow for a chemiluminescent PARP inhibition assay.
Conclusion
This compound demonstrates high potency against PARP1, with an IC50 value in the low nanomolar range, comparable to the clinically approved PARP inhibitors Olaparib and Niraparib, and approaching the potent activity of Talazoparib. However, a comprehensive understanding of its selectivity profile across the entire PARP family is necessary for a complete assessment of its therapeutic potential and potential off-target effects.
The provided experimental protocols offer a framework for the consistent and objective evaluation of PARP inhibitors. Researchers are encouraged to consider the specific conditions of each assay when comparing potency data across different studies. The continued investigation of novel PARP inhibitors like this compound is crucial for the development of next-generation cancer therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Efficacy and pharmacodynamics of niraparib in BRCA-mutant and wild-type intracranial triple-negative breast cancer murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head analysis of Parp1-IN-12 and talazoparib's PARP trapping efficiency
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, targeting the DNA damage response (DDR) pathway has emerged as a highly effective strategy. Within this realm, inhibitors of poly(ADP-ribose) polymerase (PARP) have gained significant attention, with their mechanism of action extending beyond simple catalytic inhibition to the more cytotoxic effect of "PARP trapping." This phenomenon, where the inhibitor locks PARP enzymes onto DNA, creates a toxic lesion that is particularly detrimental to cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
This guide provides a detailed head-to-head analysis of the PARP trapping efficiency of two notable compounds: Parp1-IN-12 , a dual inhibitor of tubulin polymerization and PARP1 enzymatic activity, and talazoparib (B560058) , a clinically approved and highly potent PARP inhibitor. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in their research and development endeavors.
Executive Summary
A direct comparative analysis of the PARP trapping efficiency between this compound and talazoparib is currently challenging due to the limited publicly available data on the PARP trapping capabilities of this compound. Extensive research has firmly established talazoparib as one of the most potent PARP trapping agents among clinically approved inhibitors, a property strongly correlated with its profound anti-tumor activity. In contrast, the characterization of This compound has primarily focused on its dual inhibitory effects on tubulin polymerization and the enzymatic activity of PARP1. While its PARP1 catalytic inhibition is documented, its capacity to trap the PARP1-DNA complex has not been quantitatively reported in the available literature.
This guide will present the comprehensive data available for talazoparib's exceptional PARP trapping efficiency and contrast it with the known enzymatic inhibition profile of this compound. The provided experimental protocols and pathway diagrams will serve as a valuable resource for contextualizing current knowledge and designing future studies to directly assess the PARP trapping potential of novel compounds like this compound.
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data for this compound and talazoparib. It is crucial to note the absence of PARP trapping data for this compound, which prevents a direct comparison of this specific mechanism.
| Parameter | This compound | Talazoparib | Reference |
| Target(s) | Tubulin, PARP1 | PARP1, PARP2 | [1] |
| PARP1 Enzymatic Inhibition (IC50) | 0.48 µM | ~1 nM | [1] |
| Tubulin Polymerization Inhibition (IC50) | 0.94 µM | Not Applicable | [1] |
| PARP Trapping Efficiency (EC50) | Data not available | Potent, in the low nanomolar range | [2][3] |
| Relative Trapping Potency | Unknown | 100- to 1,000-fold > olaparib (B1684210) and rucaparib | [4] |
Experimental Protocols
To facilitate the replication and further investigation of PARP trapping and related mechanisms, detailed methodologies for key experiments are provided below.
PARP Trapping Assays
Two primary methods are widely used to quantify the PARP trapping efficiency of inhibitors:
1. Fluorescence Polarization (FP) Assay
This biochemical assay measures the ability of an inhibitor to stabilize the complex of PARP1 with a fluorescently labeled DNA oligonucleotide.
-
Principle: A small, fluorescently labeled DNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When PARP1 binds to this probe, the resulting larger complex tumbles more slowly, leading to an increase in fluorescence polarization. In the presence of NAD+, PARP1 auto-poly(ADP-ribosyl)ates, leading to its dissociation from the DNA and a decrease in fluorescence polarization. A potent PARP trapping inhibitor will prevent this dissociation, thus maintaining a high fluorescence polarization signal.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Fluorescently labeled DNA oligonucleotide with a single-strand break
-
NAD+
-
Test inhibitor (e.g., this compound, talazoparib)
-
Assay buffer
-
384-well black plates
-
Fluorescence polarization plate reader
-
-
Methodology:
-
Prepare serial dilutions of the test inhibitor.
-
In a 384-well plate, add the PARP1 enzyme and the fluorescently labeled DNA probe.
-
Add the diluted test inhibitor or vehicle control to the wells.
-
Incubate to allow for PARP1-DNA binding and inhibitor interaction.
-
Initiate the reaction by adding NAD+.
-
Incubate to allow for auto-PARylation and dissociation in the control wells.
-
Measure fluorescence polarization using a plate reader.
-
The EC50 value, representing the concentration of inhibitor required to achieve 50% of the maximal PARP trapping, is determined by plotting the fluorescence polarization signal against the inhibitor concentration.
-
2. Cell-Based Chromatin Fractionation Assay
This cellular assay assesses the amount of PARP1 that is "trapped" on the chromatin in cells treated with a PARP inhibitor.
-
Principle: Cells are treated with a PARP inhibitor, which stabilizes PARP1 on the DNA. Subsequently, the cells are lysed and fractionated to separate the chromatin-bound proteins from the soluble nuclear proteins. The amount of PARP1 in the chromatin fraction is then quantified by Western blotting. An increase in chromatin-associated PARP1 in inhibitor-treated cells compared to control cells indicates PARP trapping.
-
Materials:
-
Cancer cell line of interest
-
Cell culture reagents
-
Test inhibitor (e.g., this compound, talazoparib)
-
Optional: DNA damaging agent (e.g., methyl methanesulfonate (B1217627) - MMS) to enhance the trapping signal
-
Subcellular fractionation buffer kit
-
Primary antibody against PARP1
-
Secondary antibody
-
Western blotting reagents and equipment
-
-
Methodology:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of the test inhibitor or vehicle control for a defined period.
-
Optionally, co-treat with a DNA damaging agent for a short period before harvesting.
-
Harvest the cells and perform subcellular fractionation to isolate the chromatin-bound protein fraction.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against PARP1, followed by a secondary antibody.
-
Detect the signal and quantify the band intensities.
-
The increase in the ratio of chromatin-bound PARP1 to a loading control (e.g., histone H3) indicates the level of PARP trapping.
-
Tubulin Polymerization Assay (for this compound)
-
Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter dye that binds to microtubules.
-
Methodology:
-
Purified tubulin is incubated in a polymerization buffer at 37°C.
-
The test compound (this compound) is added at various concentrations.
-
The change in absorbance or fluorescence over time is measured using a spectrophotometer or fluorometer.
-
The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Mandatory Visualizations
To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: PARP1 signaling in DNA repair and the mechanism of PARP trapping.
Caption: Experimental workflows for PARP trapping assays.
Conclusion
Talazoparib stands out as a PARP inhibitor with exceptionally high trapping efficiency, a characteristic that is intrinsically linked to its potent cytotoxic effects in cancer cells. The direct measurement of this property is crucial for the preclinical evaluation of any new PARP inhibitor.
This compound presents an interesting profile as a dual inhibitor of both tubulin and PARP1. While its enzymatic inhibition of PARP1 is established, the critical question of its PARP trapping efficiency remains unanswered. Future studies employing the assays detailed in this guide are essential to elucidate this key mechanistic aspect. A direct comparison of the PARP trapping EC50 values for this compound and talazoparib, ideally generated within the same study, will be necessary to definitively position this compound within the landscape of PARP-targeting therapeutics and to understand the full potential of its dual-inhibitory mechanism. Until such data is available, a comprehensive head-to-head comparison of their PARP trapping efficiencies remains incomplete.
References
A Comparative Guide to the Selectivity of Parp1-IN-12 for PARP1 Over PARP2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the PARP1 inhibitor, Parp1-IN-12, focusing on its selectivity for PARP1 over the closely related isoform, PARP2. While comprehensive data on this compound is still emerging, this document compiles the available information and presents it alongside data from well-characterized PARP inhibitors to offer a clear comparative context for researchers.
Introduction to PARP1 and PARP2 Inhibition
Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2 are key enzymes in the DNA damage response (DDR) pathway.[1][2] They are activated by DNA single-strand breaks and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[1][3][4] This process, known as PARylation, recruits other DNA repair factors to the site of damage.[4][5] Inhibitors of PARP enzymes have been successfully developed as cancer therapeutics, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.
The selectivity of these inhibitors for PARP1 versus PARP2 is a critical aspect of their pharmacological profile. While both enzymes are involved in DNA repair, PARP1 is responsible for the majority of PARylation activity in response to DNA damage.[2][6] It is hypothesized that selective inhibition of PARP1 may be sufficient for anti-tumor efficacy while potentially reducing the hematological toxicities that have been associated with PARP2 inhibition.
Quantitative Comparison of Inhibitor Potency
This compound has been identified as a potent inhibitor of PARP1 with a reported half-maximal inhibitory concentration (IC50) of 2.99 nM. However, at the time of this publication, the corresponding IC50 value for PARP2 has not been made publicly available.
To provide a framework for evaluating selectivity, the table below includes data for this compound alongside several clinically approved and next-generation PARP inhibitors for which both PARP1 and PARP2 inhibitory activities have been characterized. The selectivity ratio (PARP2 IC50 / PARP1 IC50) is a key metric for comparing the relative potency of an inhibitor against the two isoforms. A higher ratio indicates greater selectivity for PARP1.
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | Class |
| This compound | 2.99 | Not Available | Not Available | Investigational |
| Olaparib | ~1.4 | ~12 | ~8.6 | First-Generation |
| Rucaparib | 0.8 | 0.5 | 0.625 | First-Generation |
| Niraparib | 3.8 | Not specified in source | Not specified in source | First-Generation |
| Talazoparib | 0.57 | Not specified in source | Not specified in source | First-Generation |
| Veliparib | 5.2 (Ki) | 2.9 (Ki) | 0.56 | First-Generation |
| Saruparib (AZD5305) | ~3 | ~1400 | ~467 | Next-Generation (PARP1-selective) |
Note: IC50 and Ki values are dependent on assay conditions and may vary between different studies. The data presented here is for comparative purposes. Data for some inhibitors is presented as Ki values, which represent the inhibition constant.[7][8][9][10][11]
Experimental Methodologies
A precise and reproducible experimental protocol is essential for the accurate determination of inhibitor potency and selectivity. Below is a representative protocol for a biochemical assay to determine the IC50 values of a test compound against PARP1 and PARP2.
Representative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PARP Assay
This assay measures the PARP-catalyzed addition of biotinylated ADP-ribose to histone proteins.
Materials:
-
Recombinant human PARP1 and PARP2 enzymes
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-PAR antibody (donor)
-
d2-labeled streptavidin (acceptor)
-
-
Test compound (e.g., this compound) serially diluted in DMSO
-
384-well low-volume white microplates
Procedure:
-
Compound Plating: Prepare a serial dilution of the test inhibitor in DMSO and dispense into the assay plate. Include a DMSO-only control (no inhibition) and a potent known PARP inhibitor as a positive control.
-
Enzyme/Substrate Preparation: Prepare a master mix containing the PARP enzyme (either PARP1 or PARP2), histone H1, and activated DNA in the assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to the wells of the assay plate containing the test compound.
-
PARylation Reaction: Add the biotinylated NAD+ to all wells to start the enzymatic reaction. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding the HTRF detection reagents, which are pre-mixed in the detection buffer. The detection buffer should contain a PARP inhibitor to halt further enzymatic activity.
-
Signal Reading: Incubate the plate at room temperature for a period to allow for the binding of the detection reagents (e.g., 2-4 hours). Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Visualizing Pathways and Workflows
PARP1/PARP2 Signaling in DNA Damage Response
References
- 1. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. courses.edx.org [courses.edx.org]
Cross-validation of Parp1-IN-12's anticancer effects in different cell lines
A detailed analysis of the anticancer effects of Parp1-IN-12 in comparison to the established PARP inhibitor, Olaparib, across different cancer cell lines. This guide provides supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway, playing a crucial role in the repair of single-strand breaks (SSBs). Inhibition of PARP1 has emerged as a promising therapeutic strategy for cancers with deficiencies in homologous recombination (HR), a major pathway for double-strand break (DSB) repair. This synthetic lethality approach has led to the development and approval of several PARP inhibitors, including Olaparib. Recently, a novel and potent PARP1 inhibitor, this compound (also referred to as compound 20e), has been developed, demonstrating significant anticancer properties. This guide provides a cross-validation of the anticancer effects of this compound in different cell lines, with a direct comparison to Olaparib, based on the findings from Kayumov et al., 2022.[1]
Data Presentation
The following tables summarize the quantitative data on the inhibitory and antiproliferative activities of this compound and Olaparib.
Table 1: Biochemical and Antiproliferative Activities of this compound and Olaparib [1]
| Compound | PARP1 IC₅₀ (nM) | UWB1.289 (BRCA1-deficient) IC₅₀ (μM) | IMR-90 (BRCA1 wild-type) IC₅₀ (μM) | WI-38 (BRCA1 wild-type) IC₅₀ (μM) |
| This compound | 2.99 | 0.27 | > 10 | > 10 |
| Olaparib | 11.36 | 0.66 | > 10 | > 10 |
Table 2: Cellular Effects of this compound in BRCA-Deficient Cancer Cell Lines [1]
| Cell Line | Treatment | Effect |
| MDA-MB-436 | This compound (0.1, 0.3, 1 µM; 48h) | Concentration-dependent increase in γH2AX levels |
| This compound (1, 3, 10 µM; 48h) | Concentration-dependent G2/M phase cell cycle arrest | |
| This compound (1, 5, 10 µM; 96h) | Concentration-dependent induction of apoptosis | |
| Capan-1 | This compound (0.1, 0.3, 1 µM; 48h) | Concentration-dependent increase in γH2AX levels |
Experimental Protocols
This section provides a detailed description of the methodologies used to evaluate the anticancer effects of this compound.
PARP1 Inhibition Assay
The enzymatic activity of PARP1 was assessed using a commercially available PARP1 assay kit. The assay measures the incorporation of biotinylated NAD+ into histone proteins, which is catalyzed by PARP1. The inhibitory effect of the compounds was determined by measuring the reduction in the signal generated from the biotinylated PAR, and the IC₅₀ values were calculated.
Cell Viability Assay
The antiproliferative effects of this compound and Olaparib were evaluated using a standard cell viability assay, such as the MTT or SRB assay. Cells were seeded in 96-well plates and treated with various concentrations of the inhibitors for a specified duration (e.g., 72 hours). Cell viability was determined by measuring the absorbance at a specific wavelength, and the IC₅₀ values were calculated from the dose-response curves.
Western Blot Analysis for γH2AX
To assess the induction of DNA double-strand breaks, the levels of phosphorylated histone H2AX (γH2AX) were measured by Western blotting.[1]
-
Cell Lysis: Cells were treated with this compound or Olaparib for 48 hours, harvested, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody against γH2AX, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.[1]
-
Cell Treatment and Fixation: MDA-MB-436 cells were treated with this compound for 48 hours, harvested, and fixed in 70% ethanol.
-
Staining: The fixed cells were washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) was determined.
Apoptosis Assay
The induction of apoptosis by this compound was assessed using an Annexin V-FITC/PI apoptosis detection kit.[1]
-
Cell Treatment and Staining: MDA-MB-436 cells were treated with this compound for 96 hours, harvested, and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualization
Signaling Pathway of PARP1 Inhibition in BRCA-Deficient Cancer Cells
Caption: PARP1 inhibition by this compound in BRCA-deficient cells.
Experimental Workflow for Evaluating this compound's Anticancer Effects
Caption: Workflow for assessing the anticancer effects of this compound.
Conclusion
The novel PARP1 inhibitor, this compound, demonstrates superior biochemical potency and enhanced antiproliferative activity in BRCA1-deficient cancer cells compared to the established inhibitor Olaparib.[1] Experimental data confirms that this compound effectively induces DNA double-strand breaks, leading to G2/M cell cycle arrest and apoptosis in a concentration-dependent manner in BRCA-deficient breast (MDA-MB-436) and pancreatic (Capan-1) cancer cell lines.[1] These findings highlight this compound as a promising candidate for further preclinical and clinical development as a targeted therapy for cancers with homologous recombination deficiencies. Further structural optimization to improve its aqueous solubility and cell penetration is warranted to enhance its therapeutic potential.[1]
References
Assessing the Clinical Relevance of Parp1-IN-12's Preclinical Findings: A Comparative Guide
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant advancement, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a comparative analysis of the preclinical findings for a novel PARP1 inhibitor, Parp1-IN-12, alongside two clinically approved and well-established PARP inhibitors, Olaparib and Talazoparib (B560058). The objective is to assess the potential clinical relevance of this compound by contextualizing its performance against current standards of care. This comparison is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available data, experimental methodologies, and the underlying signaling pathways.
Comparative Analysis of Preclinical Activity
The preclinical evaluation of PARP inhibitors typically involves a multifaceted approach, including biochemical assays to determine enzymatic inhibition, cellular assays to assess anti-proliferative activity and mechanism of action, and in vivo studies to evaluate efficacy and safety in animal models.
Biochemical and Cellular Potency
For comparison, Olaparib and Talazoparib have been extensively characterized in numerous preclinical studies, with their efficacy demonstrated in a wide array of cancer cell lines, particularly those with BRCA mutations.[2]
| Inhibitor | Target(s) | IC50 (PARP1) | Cell Line (BRCA status) | GI50 / IC50 (Cell Viability) | Reference |
| This compound | PARP1 | 2.99 nM | MDA-MB-436 (BRCA1 mutant) | Antiproliferative activity observed at 0.1, 0.3, 1 µM | [1] |
| Capan-1 (BRCA2 mutant) | Induces DNA double-strand breaks at 0.1, 0.3, 1 µM | [1] | |||
| Olaparib | PARP1/2 | ~1-5 nM | MDA-MB-436 (BRCA1 mutant) | 4.7 µM | [2] |
| HCC1937 (BRCA1 mutant) | ~96 µM | [2] | |||
| Multiple pediatric solid tumor cell lines | Median IC50 = 3.6 µM | ||||
| Talazoparib | PARP1/2 | ~0.57 nM | MDA-MB-436 (BRCA1 mutant) | 0.13 µM | [2] |
| Multiple breast cancer cell lines | IC50 values ranging from 0.002 µM to 13 µM | [3][4] |
Cellular Mechanism of Action
This compound has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase in BRCA-deficient cells.[1] This is consistent with the mechanism of synthetic lethality, where the inhibition of PARP in cells with a compromised homologous recombination repair (HRR) pathway leads to an accumulation of DNA damage and subsequent cell death. Specifically, this compound treatment leads to an increase in DNA double-strand breaks (DSBs) in BRCA-deficient cells.[1]
Olaparib and Talazoparib also exert their effects through synthetic lethality.[5][6] Talazoparib is particularly noted for its high potency in "trapping" the PARP enzyme on DNA, which is considered a key contributor to its cytotoxicity.[1][7]
| Inhibitor | Mechanism of Action | Observed Cellular Effects |
| This compound | PARP1 Inhibition | Induces apoptosis, G2/M cell cycle arrest, increases DNA double-strand breaks in BRCA-deficient cells.[1] |
| Olaparib | PARP1/2 Inhibition, PARP Trapping | Induces synthetic lethality in HRR-deficient cells, leads to accumulation of DNA damage and cell death. |
| Talazoparib | PARP1/2 Inhibition, Potent PARP Trapping | Induces synthetic lethality, highly effective at trapping PARP-DNA complexes, leading to potent cytotoxicity.[1][6][7] |
In Vivo Efficacy
Comprehensive in vivo preclinical data for this compound is not extensively available in public literature. For a thorough assessment of its clinical potential, future studies would need to investigate its efficacy in relevant animal models, such as patient-derived xenografts (PDX) of BRCA-mutant tumors.
In contrast, both Olaparib and Talazoparib have demonstrated significant in vivo anti-tumor activity in various xenograft models, which has been foundational to their clinical development and approval.[3][4][5][8]
| Inhibitor | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Data not publicly available | - | - | - |
| Olaparib | BRCA2-mutated ovarian cancer xenografts | 50 mg/kg/day | Significant tumor growth inhibition | [4] |
| BRCA1-deficient breast cancer xenografts | 50 mg/kg/day | Marked tumor growth inhibition | [7] | |
| Talazoparib | BRCA1-deficient breast cancer xenografts | 0.33 mg/kg/day | Complete tumor regression in a subset of mice | [5] |
| Patient-derived breast cancer xenografts | 0.1-0.33 mg/kg/day | Tumor regression in a significant portion of models |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are outlines of key experimental protocols typically employed in the evaluation of PARP inhibitors.
1. PARP1 Enzymatic Assay
-
Objective: To determine the in vitro inhibitory activity of the compound against the PARP1 enzyme.
-
Methodology: A common method is a colorimetric or fluorescent assay that measures the incorporation of NAD+ into a histone substrate by recombinant human PARP1.
-
Recombinant human PARP1 enzyme is incubated with a reaction buffer containing histones (as a substrate for PARylation), activated DNA (to stimulate PARP1 activity), and varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of NAD+.
-
After a defined incubation period, the amount of poly(ADP-ribose) (PAR) generated is quantified. This can be done using an anti-PAR antibody in an ELISA-based format or by detecting the consumption of NAD+.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell Viability/Cytotoxicity Assay
-
Objective: To assess the anti-proliferative effect of the inhibitor on cancer cell lines.
-
Methodology: The MTT or CellTiter-Glo assay is frequently used.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of the PARP inhibitor for a specified duration (e.g., 72-120 hours).
-
For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
For the CellTiter-Glo assay, a reagent that measures ATP levels is added, and luminescence is measured, which is proportional to the number of viable cells.
-
The GI50 or IC50 value is determined from the dose-response curve.
-
3. Apoptosis Assay
-
Objective: To determine if the inhibitor induces programmed cell death.
-
Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
-
Cells are treated with the inhibitor for a defined period.
-
Both adherent and floating cells are collected and washed.
-
Cells are then stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
4. Cell Cycle Analysis
-
Objective: To investigate the effect of the inhibitor on cell cycle progression.
-
Methodology: Propidium Iodide (PI) staining of DNA followed by flow cytometry.
-
Cells are treated with the inhibitor for a specific duration.
-
Cells are harvested, fixed (e.g., with ethanol), and treated with RNase to remove RNA.
-
The cells are then stained with PI, which intercalates into the DNA.
-
The fluorescence intensity of PI is proportional to the DNA content of the cells.
-
Flow cytometry analysis of the stained cells allows for the quantification of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
5. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells or patient-derived tumor fragments.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The inhibitor is administered via a clinically relevant route (e.g., oral gavage) at a specified dose and schedule.
-
Tumor volume is measured regularly using calipers.
-
The body weight of the mice is monitored as an indicator of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of drug activity).
-
Visualizing the Molecular Landscape
Diagrams are provided below to illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
Caption: PARP1 Signaling and Inhibition Pathway.
Caption: Preclinical to Clinical Workflow for PARP Inhibitors.
Conclusion
The preclinical data available for this compound indicates that it is a potent inhibitor of PARP1 with a mechanism of action consistent with other successful PARP inhibitors, namely the induction of apoptosis and cell cycle arrest in BRCA-deficient cancer cells. Its high potency in enzymatic assays is a promising feature. However, a comprehensive assessment of its clinical relevance is currently limited by the lack of publicly available, detailed in vitro anti-proliferative data across a broad panel of cell lines and, most importantly, in vivo efficacy data.
For this compound to be considered a clinically relevant candidate, further preclinical studies are warranted to:
-
Establish a broader profile of its anti-proliferative activity in various cancer cell lines with and without DNA repair deficiencies.
-
Quantify its PARP trapping activity in comparison to established inhibitors like Olaparib and Talazoparib.
-
Demonstrate significant and well-tolerated anti-tumor efficacy in relevant in vivo models.
The existing data for Olaparib and Talazoparib set a high benchmark for new entrants in the field of PARP inhibition. While the initial findings for this compound are encouraging, a more complete preclinical data package is necessary to fully gauge its potential to translate into a clinically meaningful therapeutic.
References
- 1. Evidence to date: talazoparib in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Benchmarking Parp1-IN-12: A Comparative Guide to Next-Generation PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel PARP1 inhibitor, Parp1-IN-12, against established and emerging next-generation PARP inhibitors. The objective is to offer a comprehensive resource for evaluating the potential of this compound in the context of current therapeutic options. The information presented is based on available preclinical data.
Introduction to PARP Inhibition and Next-Generation Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical for DNA single-strand break repair. Inhibiting PARP in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, leads to a synthetic lethal phenotype and cell death. First-generation PARP inhibitors, while effective, target both PARP1 and PARP2. The development of next-generation PARP inhibitors has focused on increased potency and selectivity for PARP1, aiming to enhance efficacy and reduce off-target effects, particularly hematological toxicities associated with PARP2 inhibition.[1]
This compound is a novel and potent PARP1 inhibitor developed by merging the pharmacophores of the approved PARP inhibitor Olaparib (B1684210) and the natural product alantolactone (B1664491).[2] This guide benchmarks this compound against four clinically approved next-generation PARP inhibitors—Olaparib, Talazoparib, Rucaparib, and Niraparib—and the highly selective PARP1 inhibitor, Saruparib (AZD5305), which is currently in clinical development.
Comparative Analysis of PARP Inhibitors
The following tables summarize the key performance indicators of this compound and a selection of next-generation PARP inhibitors based on published preclinical data.
Table 1: Biochemical Potency (IC50) Against PARP1
This table compares the half-maximal inhibitory concentration (IC50) of the inhibitors against the PARP1 enzyme. A lower IC50 value indicates higher potency.
| Inhibitor | PARP1 IC50 (nM) | Reference |
| This compound | 2.99 | [2][3] |
| Olaparib | ~1-5 | [2] |
| Talazoparib | ~1 | |
| Rucaparib | ~1 | |
| Niraparib | ~2-4 | |
| Saruparib (AZD5305) | <1 |
Note: IC50 values can vary depending on the specific assay conditions. The values presented here are for comparative purposes.
Table 2: Cytotoxicity in BRCA-Deficient Cancer Cell Lines
This table presents the half-maximal inhibitory concentration (IC50) for cell viability in various cancer cell lines with BRCA1 or BRCA2 mutations. These mutations render the cells more susceptible to PARP inhibition.
| Inhibitor | Cell Line (Gene Mutation) | Cytotoxic IC50 (µM) | Reference |
| This compound | UWB1.289 (BRCA1) | 0.27 | [2] |
| Capan-1 (BRCA2) | 0.87 | [3] | |
| MDA-MB-436 (BRCA1) | 0.19 | [3] | |
| Olaparib | UWB1.289 (BRCA1) | 0.66 | [2] |
| Capan-1 (BRCA2) | Varies | ||
| MDA-MB-436 (BRCA1) | Varies | ||
| Talazoparib | Multiple BRCAm lines | Generally low nM range | |
| Rucaparib | Multiple BRCAm lines | Varies | |
| Niraparib | Multiple BRCAm lines | Varies | |
| Saruparib (AZD5305) | Multiple BRCAm lines | Potent (nM range) |
Note: Direct comparison of cytotoxic IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).
Table 3: Selectivity Profile
Selectivity for PARP1 over PARP2 is a key feature of next-generation inhibitors, aimed at reducing toxicity.
| Inhibitor | PARP1 vs. PARP2 Selectivity | Reference |
| This compound | Not Reported | |
| Olaparib | Inhibits both PARP1 and PARP2 | |
| Talazoparib | Inhibits both PARP1 and PARP2 | |
| Rucaparib | Inhibits both PARP1 and PARP2 | |
| Niraparib | Inhibits both PARP1 and PARP2 | |
| Saruparib (AZD5305) | Highly selective for PARP1 (>300-fold vs PARP2) |
Key Preclinical Findings for this compound
The initial study on this compound demonstrated several promising preclinical activities:
-
Potent PARP1 Inhibition: With an IC50 of 2.99 nM, this compound is a highly potent inhibitor of the PARP1 enzyme.[2][3]
-
Selective Cytotoxicity: this compound showed significantly higher cytotoxicity in BRCA1-deficient UWB1.289 cells (IC50 = 0.27 µM) compared to the BRCA1-proficient UWB1.289+BRCA1 cell line (IC50 = 1.43 µM), highlighting its synthetic lethal effect.[3]
-
Superior Potency to Olaparib in vitro: In a direct comparison, this compound was more potent than Olaparib in inhibiting the proliferation of BRCA1-deficient UWB1.289 cells (0.27 µM vs. 0.66 µM).[2]
-
Induction of DNA Damage: Treatment with this compound led to a concentration-dependent increase in γH2AX levels in MDA-MB-436 and Capan-1 cells, a marker of DNA double-strand breaks, to a degree comparable with Olaparib.[2][3]
-
Cell Cycle Arrest and Apoptosis: The compound was found to activate cell cycle checkpoints, leading to G2/M arrest and subsequent apoptosis in BRCA-deficient cells.[2][3]
-
Limitations: The authors of the initial study noted that the poor aqueous solubility and low cell penetration of this compound necessitate further structural optimization for in vivo studies.[2]
Visualizing the Mechanisms
To better understand the context of this compound's action, the following diagrams illustrate the PARP1 signaling pathway and a typical experimental workflow for evaluating PARP inhibitors.
Caption: The role of PARP1 in DNA single-strand break repair and the point of intervention for PARP inhibitors.
Caption: A generalized workflow for the preclinical evaluation of PARP inhibitors.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate PARP inhibitors.
PARP1 Enzymatic Activity Assay (IC50 Determination)
This assay measures the ability of an inhibitor to block the enzymatic activity of PARP1 in a cell-free system.
Materials:
-
Recombinant human PARP1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Activated DNA (to stimulate PARP1 activity)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
96-well white plates
-
Plate reader with chemiluminescence detection
Procedure:
-
Prepare Reagents: Dilute the PARP1 enzyme, histones, and activated DNA in assay buffer to their working concentrations. Prepare a serial dilution of the PARP inhibitor (e.g., this compound) in the assay buffer.
-
Reaction Setup: To each well of a 96-well plate, add the assay buffer, activated DNA, and histones.
-
Add Inhibitor: Add the serially diluted inhibitor to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Initiate Reaction: Add the PARP1 enzyme to all wells except the negative control.
-
Start PARylation: Add biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add streptavidin-HRP conjugate to each well and incubate to allow binding to the biotinylated PAR chains on the histones.
-
Signal Generation: Add the chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the chemiluminescence signal using a plate reader.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a PARP inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., UWB1.289, Capan-1)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
PARP inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the PARP inhibitor in complete medium. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration and determine the cytotoxic IC50 value using non-linear regression.
Conclusion
This compound emerges as a highly potent PARP1 inhibitor with promising preclinical activity, particularly in BRCA-deficient cancer cells where it demonstrates superior in vitro potency compared to Olaparib. Its mechanism of action, involving the induction of DNA damage, cell cycle arrest, and apoptosis, is consistent with that of other effective PARP inhibitors. However, the lack of data on its selectivity against other PARP family members and its current limitations in terms of solubility and cell permeability highlight the need for further optimization and investigation. As the landscape of PARP inhibitors continues to evolve towards more selective and potent agents, further studies will be crucial to fully elucidate the therapeutic potential of this compound and its position relative to the next generation of PARP-targeted therapies.
References
- 1. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Navigating the Landscape of PARP Inhibition: An In Vivo Efficacy Comparison in Xenograft Models
For researchers, scientists, and drug development professionals, understanding the comparative in vivo efficacy of novel PARP inhibitors is critical for advancing cancer therapeutics. While a wealth of data exists for established PARP inhibitors (PARPis) such as Olaparib (B1684210), Rucaparib, Niraparib (B1663559), and Talazoparib, comprehensive in vivo comparative data for emerging compounds like Parp1-IN-12 remains limited. This guide provides a detailed comparison of the in vivo efficacy of prominent PARPis in various xenograft models, offering a benchmark for the evaluation of new chemical entities in this class.
This guide synthesizes available preclinical data, focusing on experimental protocols and quantitative outcomes in xenograft studies. While direct, head-to-head in vivo comparisons including this compound are not yet extensively published, this document serves as a valuable resource by summarizing the performance of key PARP inhibitors, thereby providing a framework for assessing the potential of novel agents.
In Vitro Profile of this compound
This compound has demonstrated potent and selective inhibition of PARP1 in biochemical assays, with a reported IC50 of 2.99 nM.[1] In vitro studies have shown its ability to induce apoptosis, cause cell cycle arrest at the G2/M phase, and trigger DNA double-strand breaks specifically in BRCA-deficient cell lines.[1] These findings underscore its potential as an anticancer agent and warrant further investigation in in vivo models to ascertain its translational efficacy.
Comparative In Vivo Efficacy of Established PARP Inhibitors
The following sections detail the in vivo performance of four widely studied PARP inhibitors in various cancer xenograft models. The data is presented to facilitate a comparative understanding of their potency, tumor growth inhibition, and the experimental conditions under which these outcomes were observed.
Olaparib
Olaparib, a pioneering PARP inhibitor, has been extensively evaluated in numerous xenograft models, demonstrating significant tumor growth inhibition, particularly in models with BRCA mutations.
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| BRCA2-mutated patient-derived ovarian cancer | Ovarian Cancer | 100 mg/kg, daily, p.o. | Significant tumor growth inhibition and reduced PARP-1 activity.[2][3] | [2][3] |
| Calu-6 (hypoxic) | Non-Small-Cell Lung Cancer | 50 mg/kg, daily for 3 days, in combination with IR (10 Gy) | Significantly increased radiation-induced tumor growth delay.[4] | [4] |
| High-grade serous ovarian cancer PDX | Ovarian Cancer | Up to 100 mg/kg, daily, p.o. | Inhibited tumor growth in 8 of 14 PDX models when combined with AT13387.[5] | [5] |
Rucaparib
Rucaparib has shown efficacy in both in vitro and in vivo models, particularly in tumors with homologous recombination repair (HRR) gene deficiencies beyond BRCA1/2.
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| GBM12 (heterotopic) | Glioblastoma | Dosed for 5 days every 28 days for 3 cycles (in combination with temozolomide) | Significantly prolonged the time to tumor regrowth by 40%.[6] | [6] |
| PDX models with non-BRCA HRR alterations | Various Solid Tumors | 50 or 150 mg/kg, daily or twice daily, p.o. | Efficacy was similar to that observed in BRCA1/2-altered models.[7] | [7] |
| Intracranial orthotopic ATRT | Atypical Teratoid Rhabdoid Tumor | 50 mg/kg, 5 days/week for 2 weeks, p.o. | Decreased tumor growth and prolonged survival.[8] | [8] |
Niraparib
Niraparib has demonstrated potent antitumor activity and favorable pharmacokinetic properties in preclinical models, including those with wild-type BRCA.
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| MDA-MB-436 (BRCA-mutant) | Breast Cancer | 25, 50, 75 mg/kg, once daily for 28 days | Tumor growth inhibition of 60%, 93%, and 107%, respectively.[9] | [9] |
| OVC 134 (BRCA-wildtype) | Ovarian Cancer | 20, 40, 60 mg/kg, once daily for 32 days | Tumor growth inhibition of 4%, 21%, and 64%, respectively.[9] | [9] |
| Capan-1 (intracranial) | Pancreatic Cancer | 45 mg/kg, daily for 35 days | 62% tumor growth inhibition compared to -19% for olaparib.[9] | [9] |
| Patient-derived triple-negative breast cancer (high HRD score) | Breast Cancer | Not specified | Demonstrated robust antitumor activity as a single agent.[10] | [10] |
Talazoparib
Talazoparib is recognized for its high potency in trapping PARP on DNA, which contributes to its significant antitumor efficacy at lower concentrations compared to other PARPis.
| Xenograft Model | Cancer Type | Dosing Regimen | Key Outcomes | Reference |
| Triple-negative breast cancer PDX (with and without BRCA mutations) | Breast Cancer | Not specified | Caused tumor regression in 5 of 6 treated PDX models.[11] | [11] |
| Ewing sarcoma xenografts | Ewing Sarcoma | Low dose (in combination with temozolomide) | Demonstrated significant synergism against 5 of 10 xenografts.[12] | [12] |
| Small cell lung cancer PDX | Small Cell Lung Cancer | 0.2 mg/kg (in combination with IR) | Caused tumor growth inhibition.[13] | [13] |
Experimental Protocols
A generalized experimental workflow for evaluating the in vivo efficacy of PARP inhibitors in xenograft models is outlined below. Specific details may vary between studies.
Signaling Pathway of PARP Inhibition
The primary mechanism of action of PARP inhibitors involves the concept of synthetic lethality, particularly in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations.
Conclusion
The landscape of PARP inhibitors is continually evolving, with new agents demonstrating promise in preclinical studies. While direct in vivo comparative data for this compound is not yet available, the extensive research on Olaparib, Rucaparib, Niraparib, and Talazoparib provides a robust framework for evaluating its potential. The data presented in this guide highlights the critical factors for consideration in the design and interpretation of in vivo xenograft studies for this class of inhibitors. As more data on novel PARP1-selective inhibitors like this compound emerges, direct comparative studies will be crucial to fully delineate their therapeutic potential and position in the clinical landscape.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Efficacy of PARP Inhibitor Rucaparib in Orthotopic Glioblastoma Xenografts Is Limited by Ineffective Drug Penetration into the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. academic.oup.com [academic.oup.com]
- 9. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdlinx.com [mdlinx.com]
- 12. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Handling of Parp1-IN-12: A Guide to Safety and Disposal
For researchers, scientists, and drug development professionals working with the potent PARP1 inhibitor, Parp1-IN-12, a thorough understanding of safety protocols and disposal procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Essential Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is crucial to minimize exposure. The following PPE is recommended when handling this compound:
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. A respirator may be required for handling large quantities or if dust/aerosol formation is likely. | Minimizes inhalation of the compound. |
Engineering Controls
All handling and preparation of this compound should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory in the handling area.
Step-by-Step Operational and Disposal Plan
Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
For long-term storage, refer to the manufacturer's instructions, which typically recommend storage at -20°C for the powder form or -80°C when in solvent.
-
Keep away from direct sunlight and sources of ignition.
Disposal Protocol
The primary directive for the disposal of this compound and its containers is to "Dispose of contents/container to an approved waste disposal plant."[1] This involves the segregation and clear labeling of waste for collection by a certified hazardous waste management service.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a dedicated, sealed plastic bag or container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
-
Empty Containers: Empty vials that once contained this compound should be treated as hazardous waste and disposed of in the solid chemical waste stream.[1]
2. Labeling:
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Hazard")
-
The date of waste accumulation
3. Storage of Waste:
Store sealed hazardous waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed waste disposal company.[1]
4. Final Disposal:
Arrange for the collection of hazardous waste by a licensed and approved waste disposal company. Never dispose of this compound down the drain or in regular trash. [1]
Spill Response
In the event of a spill, immediate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate PPE, including a respirator if necessary, before attempting to clean the spill.
-
Contain and Clean:
-
For solid spills: Carefully cover the powder with damp paper towels to avoid raising dust. Gently scoop the material into a labeled hazardous waste container.[1]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads) and place it in a sealed, labeled hazardous waste container.[1]
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and collect the cleaning materials as hazardous waste.
Understanding the PARP1 Signaling Pathway
This compound is a potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.[2] PARP1 recognizes DNA single-strand breaks and initiates a signaling cascade to recruit DNA repair machinery.[3][4][5] By inhibiting PARP1, this compound prevents the repair of these single-strand breaks. In cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations, these unrepaired single-strand breaks are converted into toxic double-strand breaks during DNA replication, leading to cell death. This concept is known as synthetic lethality.[3]
Caption: Inhibition of the PARP1 signaling pathway by this compound.
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for the safe handling and use of this compound in a laboratory setting.
Caption: A standard workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
